Product packaging for Decarestrictine D(Cat. No.:CAS No. 127393-89-9)

Decarestrictine D

Cat. No.: B1670111
CAS No.: 127393-89-9
M. Wt: 216.23 g/mol
InChI Key: HWMMWMJBUOCCFZ-OJIZAPILSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R,4S,5Z,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one has been reported in Botryotrichum, Penicillium simplicissimum, and Polyporus tuberaster with data available.
from Penicillium;  structure given in above journal p.66-73

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O5 B1670111 Decarestrictine D CAS No. 127393-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S,5Z,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMMWMJBUOCCFZ-OJIZAPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=CC(C(CC(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](/C=C\[C@@H]([C@H](CC(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017473
Record name Decarestrictine D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127393-89-9
Record name Decarestrictine D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127393899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarestrictine D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Synthesis of Decarestrictine D: A Technical Guide to its Fungal Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarestrictine D, a ten-membered lactone produced by the fungus Penicillium simplicissimum, is a notable inhibitor of cholesterol biosynthesis. Its unique structure and biological activity have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the polyketide origin of the decarestrictine family has been firmly established through isotopic labeling studies, the specific biosynthetic gene cluster (BGC) and the enzymatic machinery responsible for its synthesis have not yet been fully elucidated in publicly available literature. This document synthesizes the existing biochemical evidence to present a proposed pathway, focusing on the key chemical transformations and experimental methodologies that have been pivotal in its partial elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is understood to originate from a pentaketide precursor, which undergoes a series of modifications.[1][2] A key and unusual feature of this pathway is a non-enzymatic reaction in the late stages of biosynthesis, which is pH-dependent.[1]

Polyketide Backbone Formation

Feeding experiments utilizing sodium [13C]-labelled acetates and [2-13C]-malonic acid have confirmed that the core structure of the decarestrictines is of polyketide origin.[2] It is hypothesized that a Type I polyketide synthase (PKS) is responsible for the assembly of a pentaketide chain from acetate and malonate building blocks. The specifics of the PKS, including its domain organization and the precise sequence of reductive and dehydratase steps, remain to be characterized.

Post-PKS Modifications and Intermediate Formation

Following the synthesis of the pentaketide backbone, a series of enzymatic post-polyketide synthase modifications are presumed to occur.[1][2] These tailoring reactions are responsible for generating the various members of the decarestrictine family. While the specific enzymes (e.g., oxygenases, reductases) have not been identified, their collective action leads to the formation of key intermediates, Decarestrictine A1 and Decarestrictine A2.

A Key Non-Enzymatic Conversion

A pivotal step in the formation of this compound is a non-enzymatic conversion of Decarestrictines A1 and A2.[1] This reaction is acid-catalyzed and occurs under the acidic conditions typically present during the fermentation of Penicillium simplicissimum.[1] This discovery highlights the interplay of both enzymatic and chemical processes in the biosynthesis of this natural product. This pH-dependent transformation also leads to the formation of other decarestrictine analogs, such as N and O.[1]

The proposed biosynthetic relationships are summarized in the table below.

Compound Proposed Role in Pathway Formation Notes
Pentaketide PrecursorInitial polyketide chainAssembled by a putative Polyketide Synthase.
Decarestrictine A1/A2Key IntermediatesFormed through a series of currently uncharacterized enzymatic post-PKS modifications.
This compoundMain ProductFormed via a non-enzymatic, acid-catalyzed conversion of Decarestrictine A1 and A2.[1]
Decarestrictine N/OByproductsAlso formed during the non-enzymatic conversion of Decarestrictine A1 and A2.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied heavily on classical biochemical techniques. The following sections describe the general methodologies for the key experiments cited in the literature.

Isotopic Labeling and Precursor Feeding Studies

These studies are fundamental to identifying the metabolic origin of natural products.

Objective: To determine the building blocks of the decarestrictine carbon skeleton and the origin of its oxygen atoms.

Methodology:

  • Cultivation: Penicillium simplicissimum (strain FH-A 6090) is grown in a suitable liquid fermentation medium.

  • Precursor Administration: At a specific point during the fermentation, isotopically labeled precursors are added to the culture.

    • For carbon backbone analysis: Sodium [1-13C]acetate, sodium [2-13C]acetate, or [2-13C]malonic acid is used.[2]

    • For oxygenation pattern analysis: The culture is grown under an atmosphere of [18O2]-gas, or fed with sodium [1-13C, 18O2]-acetate.[2]

  • Harvest and Extraction: After a defined incubation period, the fungal mycelium and culture broth are separated. The decarestrictines are extracted from the broth using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude extract is subjected to chromatographic separation (e.g., thin-layer chromatography, column chromatography, HPLC) to isolate pure this compound and other analogs.

  • Analysis: The purified compounds are analyzed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (for 13C incorporation) and Mass Spectrometry (for 18O incorporation), to determine the positions and extent of isotope labeling.

pH-Static Fermentation

This technique is employed to investigate the influence of environmental pH on the production of secondary metabolites and to manipulate the product profile.

Objective: To demonstrate the role of acidic pH in the conversion of Decarestrictine A1/A2 to this compound and to selectively enhance the production of desired decarestrictines.[1]

Methodology:

  • Fermenter Setup: Penicillium simplicissimum is cultivated in a bioreactor equipped with a pH probe and an automated acid/base feeding system.

  • pH Control: The pH of the fermentation broth is maintained at a constant, predetermined level throughout the cultivation period by the controlled addition of an acid (e.g., HCl) or a base (e.g., NaOH).

  • Experimental Conditions: Parallel fermentations are run at different constant pH values (e.g., acidic, neutral, and alkaline).

  • Sampling and Analysis: Samples are withdrawn from the fermenter at regular intervals. The concentrations of different decarestrictines in the samples are quantified using analytical techniques such as HPLC.

  • Data Interpretation: The product profiles at different pH levels are compared to determine the optimal pH for the production of each decarestrictine analog.

Visualizations

Proposed Biosynthetic Pathway of this compound

Decarestrictine_D_Biosynthesis Acetate Acetate/Malonate Pool PKS Putative Polyketide Synthase Acetate->PKS Pentaketide Pentaketide Precursor PKS->Pentaketide PostPKS Post-PKS Modifications (Enzymatic) Pentaketide->PostPKS DecA Decarestrictine A1/A2 PostPKS->DecA NonEnzymatic Non-Enzymatic Conversion (Acidic pH) DecA->NonEnzymatic DecD This compound NonEnzymatic->DecD Major Product DecNO Decarestrictine N/O NonEnzymatic->DecNO Minor Products

Caption: Proposed biosynthesis of this compound.

Experimental Workflow for Precursor Feeding Studies

Precursor_Feeding_Workflow Start Start: Cultivate P. simplicissimum Feed Administer Isotopically Labeled Precursor (e.g., [13C]-Acetate) Start->Feed Incubate Incubate for Defined Period Feed->Incubate Harvest Harvest Culture and Extract Metabolites Incubate->Harvest Purify Purify Decarestrictines (Chromatography) Harvest->Purify Analyze Analyze by NMR and Mass Spectrometry Purify->Analyze End End: Determine Labeling Pattern Analyze->End

Caption: Workflow for isotopic labeling studies.

Conclusion and Future Directions

The biosynthesis of this compound in Penicillium simplicissimum is a fascinating example of a fungal secondary metabolic pathway that combines conventional polyketide synthesis with a crucial non-enzymatic, pH-dependent chemical transformation. While biochemical studies have successfully outlined the general pathway and identified key precursors, a significant knowledge gap remains concerning the genetic and enzymatic basis of this process.

Future research should prioritize the identification and characterization of the decarestrictine biosynthetic gene cluster. This would involve genome sequencing of a producing strain of P. simplicissimum and bioinformatic analysis to locate the putative PKS and tailoring enzyme genes. Subsequent gene knockout and heterologous expression studies would be essential to confirm the function of these genes and to fully elucidate the enzymatic steps leading to the formation of Decarestrictines A1 and A2. A complete understanding of this pathway could enable the bioengineering of novel decarestrictine analogs with improved therapeutic properties.

References

Decarestrictine D biological activity and spectrum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity and Spectrum of Decarestrictine D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring ten-membered lactone belonging to the decarestrictine family of polyketides, which are isolated from various Penicillium species. These compounds have garnered interest due to their inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the known biological activity and spectrum of this compound, with a focus on its mechanism of action, quantitative data, and relevant experimental methodologies.

Introduction

The decarestrictines, including this compound, represent a class of secondary metabolites with potential applications in the management of hypercholesterolemia. Understanding the specific biological activities and the underlying molecular mechanisms of these compounds is crucial for their development as therapeutic agents. This document synthesizes the available scientific literature to present a detailed account of this compound's biological profile.

Biological Activity: Inhibition of Cholesterol Biosynthesis

The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis. This has been a key area of investigation for the decarestrictine family of compounds.

Mechanism of Action

Initial hypotheses centered on the possibility of this compound targeting 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs. However, studies investigating the seco-acid of tuckolide (an alternative name for this compound) have shown that it does not inhibit microsomal HMG-CoA reductase from either pea or rat liver. This pivotal finding suggests that the inhibitory effect of this compound on cholesterol biosynthesis occurs at a different enzymatic step within the pathway. The precise molecular target of this compound in the cholesterol biosynthesis pathway remains to be definitively elucidated.

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The lack of HMG-CoA reductase inhibition by this compound points towards a mechanism of action downstream of mevalonate formation.

dot

Caption: Simplified Cholesterol Biosynthesis Pathway and Proposed Target Area for this compound.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data, such as IC50 values, for the inhibition of cholesterol biosynthesis by this compound. Further research is required to quantify its potency and to enable direct comparisons with other cholesterol-lowering agents.

Spectrum of Activity

The broader biological spectrum of this compound, including its potential antifungal, antibacterial, antiviral, and cytotoxic activities, has not been extensively reported in the scientific literature. While some related fungal metabolites exhibit a range of biological effects, specific data for this compound is not currently available.

Experimental Protocols

Detailed experimental protocols specifically used for the evaluation of this compound's biological activity are not extensively published. However, standard assays for assessing the inhibition of cholesterol biosynthesis can be adapted for this purpose.

In Vitro Cholesterol Biosynthesis Inhibition Assay

This protocol provides a general framework for measuring the inhibition of cholesterol synthesis in a cell-based assay.

Objective: To determine the concentration-dependent inhibitory effect of this compound on de novo cholesterol synthesis in a relevant cell line (e.g., HepG2, primary hepatocytes).

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Radiolabeled precursor (e.g., [¹⁴C]-acetate or [³H]-mevalonate)

  • Lysis buffer

  • Scintillation cocktail and counter

  • Reagents for protein quantification (e.g., BCA assay)

Workflow: dot

Cholesterol_Inhibition_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis Cell_Culture 1. Cell Seeding (e.g., HepG2 cells) Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat cells with This compound Compound_Prep->Treatment Labeling 4. Add Radiolabeled Precursor (e.g., [14C]-acetate) Treatment->Labeling Lysis 5. Cell Lysis Labeling->Lysis Extraction 6. Lipid Extraction Lysis->Extraction Quantification 7. Scintillation Counting Extraction->Quantification Normalization 8. Normalize to Protein Content Quantification->Normalization IC50_Calc 9. IC50 Determination Normalization->IC50_Calc

Caption: Experimental Workflow for In Vitro Cholesterol Biosynthesis Inhibition Assay.

Procedure:

  • Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined period (e.g., 24 hours). Include a vehicle control (solvent only).

  • Radiolabeling: Add the radiolabeled precursor to the culture medium and incubate for a sufficient time to allow for incorporation into newly synthesized cholesterol (e.g., 2-4 hours).

  • Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel, then lyse the cells. Extract the total lipids using an appropriate solvent system (e.g., hexane:isopropanol).

  • Quantification: Measure the radioactivity in the lipid extracts using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content of each well. Calculate the percentage inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated inhibitory activity against cholesterol biosynthesis. A key finding is its likely mechanism of action downstream of HMG-CoA reductase, distinguishing it from statins. However, there is a critical need for further research to:

  • Quantify the inhibitory potency of this compound by determining its IC50 value for cholesterol synthesis inhibition.

  • Identify the specific enzyme target within the cholesterol biosynthesis pathway.

  • Elucidate the broader biological spectrum of this compound, including its potential antifungal, antibacterial, antiviral, and cytotoxic effects.

  • Investigate any effects on cellular signaling pathways that may be modulated by this compound.

Addressing these knowledge gaps will be essential for advancing the development of this compound as a potential therapeutic agent for hypercholesterolemia and possibly other conditions.

Decarestrictine D from Penicillium simplicissimum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the production, analysis, and biological activity of Decarestrictine D, a cholesterol biosynthesis inhibitor derived from the fungus Penicillium simplicissimum.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a secondary metabolite produced by the filamentous fungus Penicillium simplicissimum. This compound has garnered interest for its potential as a cholesterol-lowering agent. This document details the biosynthesis of this compound, methods for its production through fermentation, protocols for its extraction, purification, and quantification, and an analysis of its mechanism of action.

Biosynthesis and Production of this compound

This compound is a member of the decarestrictine family of compounds, which are polyketide-derived ten-membered lactones. Biosynthetic studies have shown that these compounds originate from a common pentaketide precursor in Penicillium simplicissimum, specifically strain FH-A 6090. The production of this compound is notably influenced by the fermentation conditions, particularly the pH of the culture medium.

A key step in the late biosynthesis of this compound is a non-enzymatic conversion of other decarestrictines. Under acidic conditions during fermentation, Decarestrictines A1 and A2 are converted into the main product, this compound.[1] This understanding allows for the manipulation of the secondary metabolite profile of the fungus to favor the production of this compound through pH-static fermentations.[1][2]

Fermentation Protocol

While a highly detailed, standardized protocol for the large-scale production of this compound is not extensively published, the following outlines a general approach for the submerged fermentation of Penicillium simplicissimum based on available literature.

Inoculum Preparation:

  • A pure culture of Penicillium simplicissimum (e.g., strain FH-A 6090) is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sporulation is observed.

  • Spores are harvested by washing the agar surface with a sterile surfactant solution (e.g., 0.01% Tween 80).

  • The spore suspension is filtered to remove mycelial fragments and the spore concentration is determined using a hemocytometer.

  • A defined number of spores are used to inoculate a seed culture medium.

Seed Culture:

  • The seed culture is grown in a suitable liquid medium to generate a sufficient biomass for inoculating the production fermenter.

  • Incubation is typically carried out in shake flasks at a controlled temperature and agitation speed.

Production Fermentation:

  • The production fermenter containing the sterile production medium is inoculated with the seed culture.

  • The fermentation is carried out under controlled conditions of temperature, pH, dissolved oxygen, and agitation.

  • To maximize the yield of this compound, the pH of the fermentation broth should be maintained in the acidic range to promote the conversion of precursors.

Table 1: General Fermentation Parameters for Penicillium simplicissimum

ParameterRecommended Range/ValueNotes
Organism Penicillium simplicissimum (e.g., strain FH-A 6090)
Fermentation Type Submerged Fermentation
Inoculum Spore suspension or vegetative mycelium
Temperature 25-30 °COptimal temperature may vary by strain.
pH Acidic (e.g., 4.0-5.0)Crucial for the conversion to this compound.[1]
Agitation 150-250 rpm (shake flask)To ensure adequate mixing and oxygen transfer.
Aeration Dependent on fermenter scale and designTo maintain dissolved oxygen levels.
Fermentation Time 7-14 daysProduction is typically associated with the stationary phase.

Extraction and Purification

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Extraction:

  • The fungal biomass is separated from the culture broth by filtration or centrifugation.

  • The cell-free supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield a crude extract.

Purification:

  • The crude extract is subjected to column chromatography on silica gel.

  • A gradient elution system with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the different components of the extract.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Fractions rich in this compound are pooled and may require further purification steps, such as preparative HPLC, to obtain the pure compound.

Analytical Characterization and Quantification

The identity and purity of this compound are confirmed using spectroscopic methods, and its concentration is determined using a validated HPLC method.

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR (CDCl₃) Characteristic signals for a ten-membered lactone ring with specific proton chemical shifts and coupling constants.
¹³C NMR (CDCl₃) Signals corresponding to the carbonyl carbon of the lactone, olefinic carbons, and carbons bearing hydroxyl groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular formula C₁₀H₁₆O₅.
HPLC Quantification

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for the quantification of this compound in fermentation broths and purified samples.

Table 3: General HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water (with or without an acid modifier like formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of approximately 210-220 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Note: This is a general method and should be optimized and validated for specific applications, including linearity, accuracy, precision, and limits of detection and quantification.

Biological Activity and Signaling Pathways

This compound is known to be an inhibitor of cholesterol biosynthesis. However, its precise mechanism of action is still under investigation.

Inhibition of Cholesterol Biosynthesis

Initial hypotheses suggested that this compound, like statins, might inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key rate-limiting enzyme in the cholesterol biosynthesis pathway. However, studies have shown that the seco-acid of tuckolide (an alternative name for this compound) does not inhibit microsomal HMG-CoA reductase. This indicates that the cholesterol-lowering effect of this compound is unlikely to be due to the direct inhibition of this enzyme.

The exact molecular target of this compound within the cholesterol biosynthesis pathway remains to be elucidated. Further research is needed to investigate its effects on other enzymes involved in the conversion of mevalonate to cholesterol.

Signaling Pathways

Given that this compound does not directly inhibit HMG-CoA reductase, its effects on cellular signaling are likely downstream or parallel to this initial step of the cholesterol biosynthesis pathway. The inhibition of cholesterol synthesis can have broad effects on various cellular processes that are dependent on cholesterol and its derivatives, including membrane fluidity, cell signaling, and the synthesis of steroid hormones and bile acids.

The following diagram illustrates the general workflow for the production and analysis of this compound.

DecarestrictineD_Workflow cluster_production Production cluster_processing Processing cluster_analysis Analysis P_simplicissimum Penicillium simplicissimum (Strain FH-A 6090) Fermentation Submerged Fermentation (Acidic pH) P_simplicissimum->Fermentation Culture_Broth Culture Broth Fermentation->Culture_Broth Extraction Solvent Extraction Culture_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_DecarestrictineD Pure this compound Purification->Pure_DecarestrictineD HPLC HPLC Analysis (Quantification) Pure_DecarestrictineD->HPLC NMR_MS NMR & MS Analysis (Structure Elucidation) Pure_DecarestrictineD->NMR_MS

Caption: Workflow for this compound Production and Analysis.

The following diagram illustrates the known biosynthetic relationship of this compound.

DecarestrictineD_Biosynthesis Pentaketide Pentaketide Precursor Decarestrictine_A Decarestrictine A1/A2 Pentaketide->Decarestrictine_A Enzymatic Steps Acidic_Conditions Acidic Conditions (Non-enzymatic) Decarestrictine_A->Acidic_Conditions Decarestrictine_D This compound Acidic_Conditions->Decarestrictine_D

Caption: Biosynthesis of this compound from Precursors.

Conclusion

This compound from Penicillium simplicissimum represents a promising natural product with potential applications in the management of hypercholesterolemia. Further research is warranted to fully elucidate its mechanism of action and to optimize its production through fermentation. This technical guide provides a foundational resource for scientists and researchers to advance the study of this intriguing molecule.

References

Spectroscopic and Structural Elucidation of Decarestrictine D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Decarestrictine D, a member of the decarestrictine family of fungal metabolites known for their potential as cholesterol biosynthesis inhibitors. The decarestrictines are produced by the fungus Penicillium simplicissimum. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

While a complete dataset from the primary literature is not publicly available through open-access channels, this guide synthesizes the available information and presents a structured framework for the spectroscopic characterization of this compound. The primary reference for the structure elucidation of Decarestrictines A to D is the work of Göhrt et al., published in The Journal of Antibiotics in 1992.

Spectroscopic Data of this compound

The definitive characterization of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables are structured to present the anticipated ¹H and ¹³C NMR data, as well as mass spectral information, based on standard practices in natural product chemistry.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Proposed Fragment
ESI+[M+H]⁺, [M+Na]⁺, etc.Data not available
ESI-[M-H]⁻, etc.Data not available
HRMSCalculated vs. FoundData not available

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products. The following outlines the general experimental methodologies that would be employed in the characterization of this compound.

Fermentation and Isolation

This compound is produced by the fermentation of Penicillium simplicissimum. The general workflow for its isolation is depicted in the diagram below.

G Isolation Workflow for this compound cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Penicillium simplicissimum B Liquid State Fermentation A->B C Separation of Mycelium and Broth B->C D Solvent Extraction of Broth (e.g., Ethyl Acetate) C->D E Crude Extract Concentration D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Fig. 1: General isolation workflow for this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Structural assignments would be confirmed using 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the accurate mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would be conducted to analyze fragmentation patterns, providing further structural insights.

Biosynthesis and Biological Activity

This compound is a polyketide, biosynthesized through a pathway involving the iterative condensation of acetate units. The decarestrictine family of compounds has garnered interest due to their inhibitory effects on cholesterol biosynthesis.

The hypothetical signaling pathway below illustrates the potential mechanism of action for a cholesterol biosynthesis inhibitor.

G Hypothetical Signaling Pathway for a Cholesterol Biosynthesis Inhibitor A Acetyl-CoA B HMG-CoA Reductase A->B Conversion C Mevalonate Pathway B->C Rate-limiting step D Cholesterol C->D Multiple steps E This compound (Inhibitor) E->B Inhibition

Fig. 2: Potential inhibitory action on the cholesterol biosynthesis pathway.

Conclusion

An In-depth Technical Guide to the Decarestrictine Family of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Decarestrictine family, a group of structurally diverse polyketide natural products, has garnered significant attention in the scientific community for their potent biological activities, primarily as inhibitors of cholesterol biosynthesis.[1] First isolated from the fungus Penicillium simplicissimum, these ten-membered lactones and related structures represent a promising scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the Decarestrictine family, detailing their chemical structures, biological activities, biosynthesis, and total synthesis, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structures of the Decarestrictine Family

The Decarestrictine family encompasses a range of congeners, each with unique structural modifications. The core scaffold is typically a ten-membered macrolide. Variations in oxidation patterns and side chains contribute to the diversity of this family. The structures of known Decarestrictines are presented below.

Table 1: Chemical Structures and Properties of the Decarestrictine Family

DecarestrictineMolecular FormulaMolecular Weight ( g/mol )PubChem CID
A1 C10H14O4198.22[3]
B C10H14O5214.213083078[4]
C C10H14O5214.21-
D C10H16O5216.236444165[5]
F C10H12O4196.20101635652[6]
G ---
H ---
I ---
J ---
K C10H14O4198.2211820048
L C9H16O3172.2210035053
M ---
N ---
O ---

Note: Data for some family members (C, G, H, I, J, M, N, O) is limited in the public domain.

Biological Activity: Inhibition of Cholesterol Biosynthesis

The hallmark biological activity of the Decarestrictine family is the inhibition of cholesterol biosynthesis.[1] This has positioned them as potential leads for the development of new anticholesteremic agents.

Mechanism of Action

While initially presumed to target HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, some evidence suggests that the mechanism of action may be more complex and might not involve direct inhibition of this enzyme. Further research is required to elucidate the precise molecular target(s) and the downstream effects on the cholesterol biosynthesis pathway.

Quantitative Biological Data

Detailed quantitative data, such as IC50 values, for the inhibition of cholesterol biosynthesis by the various Decarestrictine family members are not widely available in the public literature. This represents a significant knowledge gap that future research should address to enable robust structure-activity relationship (SAR) studies.

Experimental Protocols

Isolation and Purification of Decarestrictines from Penicillium simplicissimum**

The following is a generalized protocol based on common fungal natural product isolation techniques. Specific details for Decarestrictines may vary.

1. Fermentation:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Penicillium simplicissimum.

  • Incubate the culture for a specified period (e.g., 7-14 days) at an appropriate temperature (e.g., 25-28°C) with shaking to ensure aeration.

2. Extraction:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an organic solvent such as ethyl acetate.

  • Extract the mycelium separately with a solvent like methanol or acetone, followed by partitioning between water and ethyl acetate.

3. Purification:

  • Combine the organic extracts and concentrate under reduced pressure.

  • Subject the crude extract to a series of chromatographic separations. This may include:

    • Column chromatography on silica gel using a gradient of solvents (e.g., hexane-ethyl acetate).

    • Size-exclusion chromatography (e.g., Sephadex LH-20).

    • Preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column with a water/acetonitrile or water/methanol gradient.

4. Characterization:

  • Identify and characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

HMG-CoA Reductase Inhibition Assay

A standard assay to determine the inhibitory activity of compounds against HMG-CoA reductase can be performed as follows:

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Test compounds (Decarestrictines)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding HMG-CoA.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biosynthesis of Decarestrictines

The biosynthesis of Decarestrictines originates from a polyketide pathway.[7] Feeding studies with labeled precursors have confirmed that a common pentaketide precursor undergoes a series of post-polyketide synthase modifications to generate the diverse members of the family.[7] Interestingly, a non-enzymatic conversion has been identified as a key step in the late stages of the biosynthetic sequence, where under acidic fermentation conditions, Decarestrictines A1 and A2 can be converted to Decarestrictine D and the newer members, N and O.[8]

Decarestrictine_Biosynthesis_Overview Acetyl-CoA Acetyl-CoA Pentaketide Precursor Pentaketide Precursor Acetyl-CoA->Pentaketide Precursor Polyketide Synthase Early Decarestrictines (e.g., A1, A2) Early Decarestrictines (e.g., A1, A2) Pentaketide Precursor->Early Decarestrictines (e.g., A1, A2) Enzymatic Modifications This compound, N, O This compound, N, O Early Decarestrictines (e.g., A1, A2)->this compound, N, O Non-enzymatic Conversion (Acidic pH)

Caption: Overview of the Decarestrictine biosynthetic pathway.

Total Synthesis of this compound

The total synthesis of this compound has been accomplished, providing a chemical route to this natural product and enabling the synthesis of analogues for further biological evaluation. A schematic of a reported synthetic route is provided below. For detailed experimental procedures, refer to the original publication.[2]

Decarestrictine_D_Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Starting Material A Starting Material A Intermediate A1 Intermediate A1 Starting Material A->Intermediate A1 Intermediate A2 Intermediate A2 Intermediate A1->Intermediate A2 Coupled Fragment Coupled Fragment Intermediate A2->Coupled Fragment Coupling Reaction Starting Material B Starting Material B Intermediate B1 Intermediate B1 Starting Material B->Intermediate B1 Intermediate B1->Coupled Fragment Cyclization Precursor Cyclization Precursor Coupled Fragment->Cyclization Precursor Functional Group Manipulations This compound This compound Cyclization Precursor->this compound Macrolactonization

Caption: General workflow for the total synthesis of this compound.

Signaling Pathways

The primary signaling pathway influenced by the Decarestrictine family is the cholesterol biosynthesis pathway. By inhibiting one or more enzymatic steps in this pathway, they lead to a reduction in the cellular production of cholesterol.

Cholesterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Decarestrictines Decarestrictines Cholesterol Biosynthesis Pathway Cholesterol Biosynthesis Pathway Decarestrictines->Cholesterol Biosynthesis Pathway Inhibition

Caption: Inhibition of the cholesterol biosynthesis pathway by Decarestrictines.

Conclusion and Future Directions

The Decarestrictine family of natural products holds considerable promise as a source of new therapeutic agents, particularly for the management of hypercholesterolemia. Their unique chemical structures and potent biological activity warrant further investigation. Key areas for future research include:

  • Elucidation of the precise molecular target(s) and mechanism of action.

  • Comprehensive quantitative analysis of the biological activity of all family members to establish clear structure-activity relationships.

  • Development of more efficient and scalable total synthesis routes to facilitate the generation of novel analogues with improved potency and pharmacokinetic properties.

  • Further investigation into the biosynthetic pathway to enable synthetic biology approaches for the production of these compounds.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the Decarestrictine family, highlighting the current state of knowledge and outlining the critical areas for future exploration.

References

In Silico Modeling of Decarestrictine D Binding to HMG-CoA Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Decarestrictine D's interaction with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While this compound, a natural fungal metabolite, has been noted for its potential effects on cholesterol metabolism, detailed computational studies on its direct binding to HMG-CoA reductase are not extensively documented. This guide outlines a robust methodology for researchers to investigate this interaction using molecular docking and molecular dynamics simulations. By following these protocols, researchers can predict the binding affinity, identify key interacting residues, and assess the stability of the this compound-HMG-CoA reductase complex. Such insights are invaluable for understanding its mechanism of action and for the rational design of novel hypolipidemic agents.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular diseases, and HMG-CoA reductase is a well-established therapeutic target for lowering cholesterol levels. Statins, the current standard of care, are potent competitive inhibitors of this enzyme. However, the exploration of natural products as alternative or complementary therapies continues to be an area of significant interest. This compound is a polyketide that has been investigated for its biological activities. Understanding its potential inhibitory mechanism against HMG-CoA reductase at a molecular level is crucial for its development as a therapeutic agent.

In silico modeling offers a powerful and cost-effective approach to predict and analyze protein-ligand interactions. This guide details the necessary computational experiments, from protein and ligand preparation to simulation and data analysis, to thoroughly characterize the binding of this compound to the active site of HMG-CoA reductase.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound into the active site of HMG-CoA reductase.

2.1.1. Protein Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of human HMG-CoA reductase from the Protein Data Bank (PDB; e.g., PDB ID: 1DQA). This structure should ideally be in complex with a known inhibitor or substrate to identify the active site.

  • Pre-processing:

    • Remove all water molecules and heteroatoms not essential for the simulation.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atom types and charges using a force field such as CHARMm.

    • Energy minimize the protein structure to relieve any steric clashes.

2.1.2. Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or sketched using molecular modeling software.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Assign appropriate partial charges to the ligand atoms.

2.1.3. Docking Simulation

  • Define the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand in the PDB structure or by identifying the catalytic residues (e.g., residues within a 10 Å radius of the known active site).

  • Run Docking Algorithm: Use a docking program such as AutoDock Vina or GOLD to perform the docking calculations. These programs will generate a series of possible binding poses for this compound in the active site.

  • Analyze Docking Results:

    • Rank the generated poses based on their docking scores (binding energy).

    • Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein residues for the best-scoring pose.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

2.2.1. System Preparation

  • Complex Preparation: Use the best-ranked docked pose of the this compound-HMG-CoA reductase complex from the molecular docking study.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Force Field: Apply a suitable force field (e.g., AMBER or GROMOS) to describe the interactions between atoms.

2.2.2. Simulation Protocol

  • Energy Minimization: Perform energy minimization of the entire system to remove bad contacts.

  • Equilibration:

    • Perform a short simulation with position restraints on the protein and ligand heavy atoms to allow the water molecules and ions to equilibrate around the complex (NVT ensemble).

    • Perform another short simulation with position restraints on the protein backbone to allow the side chains and solvent to equilibrate (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. Save the coordinates at regular intervals.

2.2.3. Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over the simulation time.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between this compound and HMG-CoA reductase throughout the simulation to identify stable interactions.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the complex.

Data Presentation

Quantitative data from these simulations should be summarized in tables for clear comparison. Below are example tables populated with hypothetical data for a this compound study, alongside comparative data for a known statin inhibitor.

Table 1: Molecular Docking Results

LigandBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound-8.5LYS691, ASN755VAL683, LEU853, ALA856
Atorvastatin-9.2ARG590, SER684, LYS735LEU562, VAL683, LEU853

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

SystemAverage RMSD (Protein Backbone) (Å)Average RMSD (Ligand) (Å)Key Stable Hydrogen Bonds (>50% occupancy)Estimated Binding Free Energy (MM-PBSA) (kcal/mol)
HMG-CoA Reductase - this compound1.8 ± 0.31.2 ± 0.2LYS691, ASN755-35.6 ± 4.2
HMG-CoA Reductase - Atorvastatin1.5 ± 0.20.9 ± 0.1ARG590, LYS735-45.8 ± 3.5

Visualizations

Signaling Pathways and Experimental Workflows

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Obtain Protein Structure (PDB: 1DQA) Prot_Prep Protein Preparation (Add H, Minimize) PDB->Prot_Prep Ligand Obtain Ligand Structure (this compound) Lig_Prep Ligand Preparation (Minimize, Assign Charges) Ligand->Lig_Prep Docking Perform Molecular Docking (e.g., AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Analysis_Dock Analyze Docking Poses (Binding Energy, Interactions) Docking->Analysis_Dock MD_Setup MD System Setup (Solvate, Ionize) Analysis_Dock->MD_Setup MD_Sim Run MD Simulation (100 ns) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis Free_Energy Binding Free Energy Calculation (MM-PBSA) MD_Analysis->Free_Energy

Caption: Workflow for the in silico analysis of this compound binding to HMG-CoA reductase.

Logical Relationships

Protein_Ligand_Interactions cluster_protein HMG-CoA Reductase Active Site cluster_ligand This compound ARG590 ARG590 LYS691 LYS691 ASN755 ASN755 SER684 SER684 LEU853 LEU853 VAL683 VAL683 DecarestrictineD This compound DecarestrictineD->LYS691 H-Bond DecarestrictineD->ASN755 H-Bond DecarestrictineD->LEU853 Hydrophobic DecarestrictineD->VAL683 Hydrophobic

Methodological & Application

Total Synthesis of Decarestrictine D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies employed in the total synthesis of Decarestrictine D, a ten-membered lactone known for its inhibitory activity on cholesterol biosynthesis.[1] This document outlines two distinct and notable synthetic approaches, presenting key reactions, quantitative data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction to this compound

This compound is a member of a family of secondary metabolites isolated from various Penicillium species.[1] These natural products exhibit a range of biological activities, with this compound being a notable inhibitor of cholesterol biosynthesis.[1] Its unique 10-membered macrolactone structure, featuring multiple stereocenters, has made it an attractive target for total synthesis, leading to the development of elegant and efficient synthetic strategies.

Synthetic Strategies and Methodologies

Two primary total syntheses of this compound have been reported, each employing a unique strategy for the construction of the macrocyclic core and installation of the required stereochemistry.

The Pilli Synthesis (1998)

Ronaldo A. Pilli and coworkers reported the first total synthesis of this compound in 1998. Their strategy is convergent, involving the synthesis of two key fragments that are subsequently coupled and cyclized. Key reactions in this approach include the Sharpless asymmetric dihydroxylation to set a crucial stereocenter and the Yamaguchi esterification for the final macrolactonization.

Overall Synthetic Workflow (Pilli)

Pilli_Workflow A Commercially Available Starting Material B Fragment 1 Synthesis (Multi-step) A->B C Fragment 2 Synthesis (Multi-step) A->C D Fragment Coupling B->D C->D E Macrolactonization (Yamaguchi Esterification) D->E F Deprotection and Final Modifications E->F G This compound F->G

Caption: Convergent synthesis of this compound by Pilli.

Quantitative Data for Key Steps in the Pilli Synthesis

Step No.ReactionReagents and ConditionsYield (%)
1SilylationNaH, TBSCl, THF, 0 °C91
2Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to RT-
3Horner-Wadsworth-Emmons ReactionNaH, (EtO)₂P(O)CH₂CO₂Et, THF, 0 °C70
4Sharpless Asymmetric DihydroxylationMsNH₂, AD-mix α, H₂O, t-BuOH94
5SilylationImidazole, TBSCl, DMF100
6DIBAL-H Reductioni-Bu₂AlH, PhMe, -95 °C-
7Takai ReactionCrCl₂, CHI₃, THF, 55 °C-
8Jones OxidationCrO₃, H₂SO₄, Acetone, H₂O53 (2 steps)
9ReductionLiAlH₄, THF, 15 °C to reflux85
10SilylationTBSCl83
11Yamaguchi EsterificationDMAP, Et₃N, PhH, THF83
12DeprotectionPyr·HF, Pyr, THF-
13Dess-Martin OxidationDess-Martin Periodinane, CH₂Cl₂, H₂O-
14Nozaki-Hiyama-Kishi ReactionCrCl₂, NiCl₂, DMF30 (3 steps)
15DeprotectionHF, n-Bu₄N⁺F⁻, MeCN80

Data sourced from SynArchive's summary of the 1998 Tetrahedron Letters publication.[2]

Experimental Protocols for Key Reactions (Pilli Synthesis)

Sharpless Asymmetric Dihydroxylation:

  • To a stirred solution of the allylic alcohol in a 1:1 mixture of t-BuOH and H₂O, add AD-mix α and methanesulfonamide (MsNH₂).

  • Stir the resulting mixture vigorously at 0 °C until the reaction is complete, as monitored by TLC.

  • Quench the reaction by adding solid sodium sulfite and warm the mixture to room temperature.

  • Stir for an additional hour, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diol.

Yamaguchi Esterification (Macrolactonization):

  • To a solution of the seco-acid in anhydrous toluene, add triethylamine (Et₃N) followed by 2,4,6-trichlorobenzoyl chloride at room temperature.

  • Stir the mixture for several hours.

  • In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) in a large volume of anhydrous toluene and heat to reflux.

  • Slowly add the mixed anhydride solution to the refluxing DMAP solution via syringe pump over an extended period (e.g., 12 hours) to favor intramolecular cyclization.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the macrolactone.

The Kobayashi Synthesis (2005)

Yuichi Kobayashi and his team developed a stereoselective synthesis of this compound featuring a nickel-catalyzed coupling reaction to construct the core carbon skeleton.[3] Their approach also utilizes a Yamaguchi esterification for the final ring closure, highlighting the effectiveness of this method for forming 10-membered lactones.

Key Features of the Kobayashi Synthesis

Kobayashi_Features cluster_key_reactions Key Reactions A Nickel-Catalyzed Coupling (cis-bromide + trans-borate) B Stereoselective Oxygenation of (2Z,4E)-alkadienyl alcohol A->B Constructs core carbon skeleton C Yamaguchi Macrolactonization B->C Forms seco-acid precursor

Caption: Key reaction sequence in Kobayashi's synthesis.

Quantitative Data for Key Steps in the Kobayashi Synthesis

StepReactionProtecting Group on Seco-AcidYield (%)
MacrolactonizationYamaguchi EsterificationTri-MOM40

This specific yield highlights the dependence of the macrocyclization efficiency on the choice of protecting groups, as noted in the publication.[3]

Experimental Protocol for Nickel-Catalyzed Coupling (General Procedure):

  • To a solution of the cis-vinyl bromide in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon), add the trans-vinyl borate.

  • Add a palladium or nickel catalyst, such as NiCl₂(dppp), and a suitable base (e.g., K₃PO₄).

  • Heat the reaction mixture to reflux and stir until the starting materials are consumed, as monitored by TLC or GC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diene.

Conclusion

The total syntheses of this compound by Pilli and Kobayashi demonstrate creative and effective approaches to the construction of complex macrolactones. Key strategies include the use of powerful stereoselective reactions like the Sharpless asymmetric dihydroxylation and efficient macrocyclization methods such as the Yamaguchi esterification. These methodologies provide a solid foundation for the synthesis of this compound analogs for further investigation into their biological activities and potential as therapeutic agents. The detailed protocols and data presented herein are intended to aid researchers in the design and execution of synthetic routes to this important class of natural products.

References

Application Notes and Protocols: Extraction and Purification of Decarestrictine D from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarestrictine D, a ten-membered lactone secondary metabolite produced by Penicillium species, has garnered interest for its potential as a cholesterol biosynthesis inhibitor. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, specifically Penicillium simplicissimum. The outlined procedures cover fungal fermentation, solvent extraction, and chromatographic purification. Additionally, methods for the quantification of this compound are presented.

Introduction

Decarestrictines are a family of polyketide natural products isolated from various Penicillium species.[1] this compound, in particular, has been identified as an inhibitor of cholesterol biosynthesis. The production of this compound can be achieved through fermentation of the fungal strain Penicillium simplicissimum (strain FH-A 6090).[2] The biosynthetic pathway originates from a pentaketide precursor, with the final steps involving a notable non-enzymatic conversion of Decarestrictines A1 and A2 to this compound under acidic conditions during fermentation.[2] This document details a comprehensive methodology for the culture of P. simplicissimum, followed by the extraction and purification of this compound.

Fungal Strain and Culture

2.1. Fungal Strain:

  • Penicillium simplicissimum (strain FH-A 6090) is a known producer of this compound.[2]

2.2. Culture Media: While specific media for optimal this compound production are not extensively published, a general-purpose medium for secondary metabolite production in Penicillium species can be utilized. Potato Dextrose Broth (PDB) is a suitable choice.

Table 1: Composition of Potato Dextrose Broth (PDB)

ComponentConcentration (g/L)
Potato Infusion4.0
Dextrose20.0
Distilled Water1000 mL
Final pH 5.6 ± 0.2

2.3. Fermentation Protocol:

  • Inoculum Preparation: Inoculate a loopful of P. simplicissimum spores from a PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

  • Production Culture: Inoculate a 2 L Erlenmeyer flask containing 1 L of sterile PDB with 50 mL of the seed culture.

  • Incubation: Incubate the production culture at 25-28°C for 10-14 days on a rotary shaker at 150 rpm. It is crucial to monitor the pH of the culture and maintain acidic conditions (pH < 6.0) to favor the conversion of precursors to this compound.[2]

Extraction and Purification Protocol

3.1. Extraction:

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation at 5000 x g for 20 minutes.

  • Solvent Extraction:

    • Transfer the culture filtrate to a separating funnel.

    • Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with a saturated NaCl solution.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2. Purification:

3.2.1. Silica Gel Column Chromatography (Initial Purification):

  • Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried silica-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the concentration of ethyl acetate. A suggested gradient is as follows:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (8:2)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)

    • Ethyl Acetate (100%)

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light or by staining with an appropriate reagent (e.g., phosphomolybdic acid).

  • Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

For higher purity, the semi-purified fractions from column chromatography can be subjected to preparative HPLC.

Table 2: Preparative HPLC Parameters

ParameterSpecification
Column C18 reverse-phase (e.g., 250 x 20 mm, 10 µm)
Mobile Phase A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid)
Gradient 30-70% B over 40 minutes
Flow Rate 10-20 mL/min
Detection UV at 210 nm
Injection Volume Dependent on sample concentration and column size

Quantification

4.1. Analytical High-Performance Liquid Chromatography (HPLC):

The concentration of this compound in the purified fractions can be determined using analytical HPLC.

Table 3: Analytical HPLC Parameters

ParameterSpecification
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid)
Gradient 40-60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10-20 µL

4.2. Yield Data (Hypothetical):

The following table presents hypothetical yield data at each stage of the purification process. Actual yields may vary depending on the fermentation conditions and extraction efficiency.

Table 4: Hypothetical Purification Yield of this compound

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Extract1000~5100
Silica Gel Chromatography Pool150~6015
Preparative HPLC Purified50>955

Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis pda_plate P. simplicissimum on PDA seed_culture Seed Culture (3-4 days) pda_plate->seed_culture Inoculation production_culture Production Culture (10-14 days) seed_culture->production_culture Inoculation filtration Filtration/Centrifugation production_culture->filtration solvent_extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->solvent_extraction Culture Filtrate concentration Rotary Evaporation solvent_extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc Semi-purified Fractions pure_compound Pure this compound prep_hplc->pure_compound analytical_hplc Analytical HPLC pure_compound->analytical_hplc Quantification

Caption: Experimental workflow for this compound extraction and purification.

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks pentaketide Linear Pentaketide Precursor pks->pentaketide post_pks_mod Post-PKS Modifications (e.g., cyclization, oxidation) pentaketide->post_pks_mod deca_a Decarestrictine A1/A2 post_pks_mod->deca_a non_enzymatic Non-enzymatic Conversion (Acidic Conditions) deca_a->non_enzymatic deca_d This compound non_enzymatic->deca_d

Caption: Proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols: In Vitro Cholesterol Biosynthesis Assay Using Decarestrictine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for maintaining the structural integrity and fluidity of mammalian cell membranes, is also a precursor for the synthesis of steroid hormones, vitamin D, and bile acids. The biosynthesis of cholesterol is a complex multi-step process, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a key rate-limiting enzyme and the primary target for the widely used statin drugs. However, the discovery and characterization of novel inhibitors targeting different enzymes in the cholesterol biosynthesis pathway are of significant interest for the development of new therapeutic agents with potentially different efficacy and side-effect profiles.

Decarestrictine D is a fungal metabolite isolated from Penicillium species that has been identified as an inhibitor of cholesterol biosynthesis. These application notes provide a detailed protocol for an in vitro cholesterol biosynthesis assay to characterize the inhibitory potential of this compound and similar compounds. The described methods are designed to be adaptable for both early-stage screening and detailed mechanistic studies.

Mechanism of Action of this compound

Studies on the decarestrictine family of compounds suggest that they inhibit an early step in the cholesterol biosynthesis pathway. Evidence indicates that these compounds inhibit the incorporation of acetate into cholesterol, but not the incorporation of mevalonate. This strongly suggests that the target enzyme is located prior to the formation of mevalonate, pointing towards either HMG-CoA synthase or HMG-CoA reductase as the likely molecular target. While direct enzymatic inhibition of HMG-CoA reductase has not been definitively shown for all similar compounds, the overall effect is a reduction in the de novo synthesis of cholesterol.

Key Experimental Protocols

This section outlines two primary protocols for assessing the inhibitory effect of this compound on in vitro cholesterol biosynthesis: a cell-based assay using a radiolabeled precursor and a cell-free enzymatic assay targeting HMG-CoA reductase.

Protocol 1: Cell-Based In Vitro Cholesterol Biosynthesis Assay using [¹⁴C]-Acetate

This protocol measures the de novo synthesis of cholesterol in cultured cells by quantifying the incorporation of radiolabeled acetate.

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • This compound

  • [¹⁴C]-Sodium Acetate

  • Positive control inhibitor (e.g., Pravastatin)

  • Lysis buffer (e.g., RIPA buffer)

  • Solvents for lipid extraction (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 80:20:1 v/v/v)

  • Scintillation cocktail and scintillation counter

  • Bradford assay reagent for protein quantification

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and grow to 80-90% confluency.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a positive control (e.g., 10 µM Pravastatin) in serum-free medium for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Radiolabeling:

    • Add [¹⁴C]-Sodium Acetate to each well to a final concentration of 1-5 µCi/mL.

    • Incubate the cells for an additional 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Extract the total lipids from the cell lysate by adding a hexane:isopropanol mixture, vortexing, and centrifuging to separate the phases.

    • Carefully collect the upper organic phase containing the lipids.

  • Separation and Quantification of Cholesterol:

    • Spot the extracted lipid samples onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate cholesterol from other lipids.

    • Visualize the cholesterol spot (e.g., using iodine vapor or a reference standard).

    • Scrape the silica corresponding to the cholesterol spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) for each sample to the total protein concentration of the corresponding cell lysate.

    • Calculate the percentage inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Free HMG-CoA Reductase Activity Assay

This spectrophotometric assay directly measures the activity of HMG-CoA reductase, a likely target of this compound. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[1]

Materials:

  • Purified HMG-CoA reductase enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

  • HMG-CoA substrate

  • NADPH

  • This compound

  • Positive control inhibitor (e.g., Pravastatin)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase enzyme in a 96-well plate or cuvettes.

    • Add varying concentrations of this compound or a positive control to the appropriate wells. Include a vehicle control.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the HMG-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each condition.

    • Determine the percentage inhibition of HMG-CoA reductase activity for each concentration of this compound relative to the vehicle control.

    • Calculate the IC₅₀ value as described in Protocol 1.

Data Presentation

The quantitative data from the inhibition assays should be summarized in clear and concise tables for easy comparison.

CompoundAssay TypeCell Line/EnzymeIC₅₀ (µM)
This compoundCell-Based ([¹⁴C]-Acetate)HepG2Experimental Value
Pravastatin (Control)Cell-Based ([¹⁴C]-Acetate)HepG2Known Value
This compoundCell-Free (HMG-CoA Reductase)Purified Human HMG-CoA ReductaseExperimental Value
Pravastatin (Control)Cell-Free (HMG-CoA Reductase)Purified Human HMG-CoA ReductaseKnown Value

Note: The IC₅₀ values for this compound are to be determined experimentally.

Visualizations

Cholesterol Biosynthesis Pathway and the Proposed Target of this compound

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Downstream ... Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol HMGCS HMG-CoA Synthase HMGR HMG-CoA Reductase DecarestrictineD This compound DecarestrictineD->HMGCS DecarestrictineD->HMGR

Caption: Proposed inhibition of early steps in the cholesterol biosynthesis pathway by this compound.

Experimental Workflow for the Cell-Based Cholesterol Biosynthesis Assay

Cell_Based_Workflow Start Seed Cells in a Multi-well Plate Treatment Treat with this compound and Controls Start->Treatment Radiolabeling Add [¹⁴C]-Acetate Treatment->Radiolabeling Incubation Incubate at 37°C Radiolabeling->Incubation Lysis Cell Lysis and Lipid Extraction Incubation->Lysis TLC TLC Separation of Cholesterol Lysis->TLC Quantification Scintillation Counting TLC->Quantification Analysis Data Analysis (IC₅₀ Determination) Quantification->Analysis

Caption: Workflow for the cell-based in vitro cholesterol biosynthesis assay.

Logical Relationship of Assay Components in the HMG-CoA Reductase Assay

HMGR_Assay_Logic Enzyme HMG-CoA Reductase Product1 Mevalonate Enzyme->Product1 Product2 NADP+ Enzyme->Product2 Substrate HMG-CoA Substrate->Enzyme Cofactor NADPH Cofactor->Enzyme Measurement Absorbance Decrease at 340 nm Cofactor->Measurement is proportional to Inhibitor This compound Inhibitor->Enzyme Product2->Measurement is proportional to

Caption: Principle of the cell-free HMG-CoA reductase inhibitory assay.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on cholesterol biosynthesis. The cell-based assay provides a physiologically relevant system to assess the overall impact on the pathway, while the cell-free enzymatic assay can confirm direct inhibition of a specific target like HMG-CoA reductase. By employing these methods, researchers can effectively evaluate the potential of this compound and other novel compounds as modulators of cholesterol metabolism for therapeutic development.

References

Decarestrictine D solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarestrictine D is a naturally occurring polyketide and a known inhibitor of cholesterol biosynthesis. This document provides essential information regarding its solubility in common organic solvents and a detailed protocol for determining its precise solubility. Furthermore, it outlines the key signaling pathway affected by this compound, offering a visual representation to aid in understanding its mechanism of action.

Solubility of this compound

For researchers requiring precise quantitative data for specific applications, a detailed experimental protocol for determining solubility is provided below. This protocol is based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification.[1][2][3]

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundDMSOEthanolMethanolDichloromethane
This compound Likely SolubleLikely SolubleLikely SolubleLikely Soluble
Decarestrictine A1 SolubleSolubleSolubleSoluble

Note: "Likely Soluble" is an inference based on the reported solubility of the structurally similar compound, Decarestrictine A1.

Experimental Protocol: Determination of this compound Solubility

This protocol describes the determination of the equilibrium solubility of this compound in an organic solvent of choice using the shake-flask method and HPLC analysis.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, Ethanol, Methanol)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation for HPLC Analysis:

    • After the incubation period, visually confirm the presence of undissolved solid.

    • Centrifuge the suspension to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the same solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate column and mobile phase for the analysis of this compound.

    • Inject the prepared standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the filtered saturated solution of this compound.

  • Quantification:

    • Determine the peak area of this compound in the chromatogram of the saturated solution.

    • Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_hplc HPLC Analysis cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 sample1 Centrifuge to pellet excess solid prep2->sample1 sample2 Filter supernatant (0.22 µm filter) sample1->sample2 hplc3 Analyze saturated sample sample2->hplc3 hplc1 Prepare standard solutions hplc2 Generate calibration curve hplc1->hplc2 quant1 Determine concentration from calibration curve hplc2->quant1 quant2 Report solubility (e.g., mg/mL) quant1->quant2 G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa hmgcr HMG-CoA Reductase (Rate-limiting step) hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Intermediates mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol inhibitor This compound (Inhibitor) inhibitor->hmgcr Inhibition hmgcr->mevalonate

References

Application Note: Quantification of Decarestrictine D using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) analysis method for the quantification of Decarestrictine D is a critical tool for researchers in drug discovery and development. This document provides a detailed application note and protocol for the quantitative analysis of this compound in various sample matrices.

Introduction

This compound is a polyketide natural product that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust reversed-phase HPLC method for the determination of this compound.

Principle

The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. The separation is achieved by gradient elution using a mobile phase consisting of an aqueous component and an organic modifier. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. Quantification is based on the external standard method, where the peak area of the analyte is proportional to its concentration.

Experimental Workflow

HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Solvent start->dissolve vortex Vortexing & Sonication dissolve->vortex filter Filtration (0.22 µm) vortex->filter injection Sample Injection filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification end Report Generation quantification->end

Figure 1. Experimental workflow for the HPLC quantification of this compound.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (≥98%)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 20 minutes

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Filter the extract through a 0.22 µm syringe filter prior to injection.

Method Validation Data (Hypothetical)

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
51.82.5
501.21.9
1000.91.5

Table 3: Accuracy (Spike and Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.7101.4
8079.198.9

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.2
LOQ0.7

Data Analysis

The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration = (Peak Area - y-intercept) / slope

The described HPLC method is simple, rapid, and reliable for the quantification of this compound. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine analysis in a research or quality control setting.

Preparing Stock Solutions of Decarestrictine D for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine D is a naturally occurring 10-membered lactone isolated from Penicillium species. It is a potent inhibitor of cholesterol biosynthesis, making it a valuable tool for research in metabolic pathways and as a potential therapeutic agent. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₅[1]
Molecular Weight 216.23 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO[1]
Storage (Solid) Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[1]
Storage (Stock Solution) Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many cell culture experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 216.23 g/mol x 1000 mg/g = 2.16 mg

  • Weighing this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh 2.16 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[2]

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile due to the nature of the solvent.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for long-term use.[1][2]

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[3] For example, a 1:1000 dilution of a 10 mM stock solution in DMSO will result in a final DMSO concentration of 0.1%.

Protocol 2: Determination of Optimal Working Concentration using a Dose-Response Assay

This protocol outlines a general method to determine the effective concentration range of this compound for your specific cell line and experimental endpoint (e.g., inhibition of cell proliferation, cytotoxicity).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Preparation of Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to use half-log or two-fold serial dilutions to cover a broad concentration range (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

    • Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Typically, each concentration is tested in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration that inhibits 50% of the biological response).

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound inhibits the de novo synthesis of cholesterol.[4] This pathway is critical for various cellular functions, including membrane integrity and signaling. The primary target of many cholesterol-lowering drugs, such as statins, is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. While this compound is known to inhibit cholesterol biosynthesis, one study suggests its mechanism may not be through direct inhibition of HMG-CoA reductase.[5] However, for the purpose of illustrating its known effect, the following diagram shows the cholesterol biosynthesis pathway and the general step of inhibition.

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Inhibitor This compound Inhibitor->HMGCoA Inhibition

Caption: Cholesterol Biosynthesis Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound and determining its optimal working concentration in a cell culture experiment.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_assay Dose-Response Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot prepare_dilutions Prepare Serial Dilutions aliquot->prepare_dilutions seed Seed Cells seed->prepare_dilutions treat Treat Cells prepare_dilutions->treat incubate Incubate treat->incubate viability Perform Viability Assay incubate->viability analyze Analyze Data (IC50) viability->analyze

Caption: Workflow for Preparing and Testing this compound in Cell Culture.

By following these detailed protocols and understanding the properties of this compound, researchers can confidently and accurately incorporate this potent cholesterol biosynthesis inhibitor into their cell culture studies.

References

Application Notes and Protocols for Large-Scale Fermentation of Penicillium for Decarestrictine D Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decarestrictine D is a secondary metabolite produced by the filamentous fungus Penicillium simplicissimum. It belongs to the decarestrictine family of compounds, which are known for their potential as inhibitors of cholesterol biosynthesis. The production of this compound through large-scale fermentation is a critical step for further research and potential therapeutic applications. A key feature of this compound biosynthesis is a non-enzymatic conversion of its precursors, Decarestrictine A1 and A2, into the final product under acidic conditions during fermentation[1]. Therefore, precise control of the fermentation pH is paramount for maximizing the yield of this compound. These application notes provide a detailed protocol for the large-scale production of this compound, from inoculum development to downstream processing.

Data Presentation

Table 1: Inoculum Development Parameters
ParameterValue
Culture MediumPotato Dextrose Agar (PDA)
Incubation Temperature25-28°C
Incubation Time7-10 days
Spore SuspensionSterile 0.85% saline with 0.1% Tween 80
Spore Concentration1 x 10^7 spores/mL
Table 2: Large-Scale Fermentation Parameters for this compound Production
ParameterSetpoint/RangeControl Strategy
Bioreactor Volume100 L-
Working Volume70 L-
Fermentation MediumSee Table 3-
Inoculum Volume5% (v/v)-
Temperature25-28°CAutomated temperature control
pH4.5 - 5.5pH-static fermentation with automated addition of 2M HCl or 2M NaOH
Agitation150 - 250 rpmTwo-stage Rushton turbine impellers
Aeration0.5 - 1.0 vvm (volume of air per volume of medium per minute)Mass flow controller
Dissolved Oxygen (DO)> 30% saturationCascaded control with agitation and aeration
Fermentation Duration10 - 14 daysMonitor glucose consumption and this compound production
Table 3: Fermentation Medium Composition
ComponentConcentration (g/L)
Glucose50
Peptone10
Yeast Extract5
KH2PO41.0
MgSO4·7H2O0.5
FeSO4·7H2O0.01
Antifoam agent0.5 mL/L
Table 4: Hypothetical this compound Production Data
Fermentation DayBiomass (g/L dry weight)Glucose (g/L)This compound (mg/L)
25.245.115
412.832.580
620.118.9250
825.68.2480
1028.32.1620
1227.5<0.5610
1426.1<0.5590

Experimental Protocols

Inoculum Development
  • Strain Maintenance: Maintain cultures of Penicillium simplicissimum (e.g., strain FH-A 6090) on Potato Dextrose Agar (PDA) slants at 4°C. Subculture every 4-6 weeks to maintain viability.

  • Spore Plate Preparation: Inoculate PDA plates with the P. simplicissimum strain and incubate at 25-28°C for 7-10 days, or until heavy sporulation is observed.

  • Spore Suspension Preparation: Aseptically add 10 mL of sterile 0.85% saline solution containing 0.1% Tween 80 to a mature spore plate. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Counting: Transfer the spore suspension to a sterile tube. Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10^7 spores/mL with sterile saline solution.

  • Seed Culture: Inoculate a 2 L baffled flask containing 500 mL of the fermentation medium (Table 3) with the spore suspension to a final concentration of 1 x 10^5 spores/mL. Incubate at 25-28°C on a rotary shaker at 200 rpm for 48-72 hours.

Large-Scale Fermentation in a Bioreactor
  • Bioreactor Preparation: Prepare and sterilize a 100 L bioreactor containing 70 L of the fermentation medium (Table 3). Calibrate pH and dissolved oxygen (DO) probes before sterilization.

  • Inoculation: Aseptically transfer the seed culture (5% v/v) into the sterilized bioreactor.

  • Fermentation Control:

    • Temperature: Maintain the temperature at 25-28°C throughout the fermentation.

    • pH: Control the pH at a constant level between 4.5 and 5.5 using automated addition of 2M HCl and 2M NaOH. This acidic condition is crucial for the non-enzymatic conversion of Decarestrictine A1/A2 to this compound[1].

    • Agitation and Aeration: Start with an agitation speed of 150 rpm and an aeration rate of 0.5 vvm.

    • Dissolved Oxygen: Monitor the DO concentration. If the DO level drops below 30% saturation, increase the agitation speed and/or aeration rate to maintain the desired level.

  • Sampling: Aseptically collect samples from the bioreactor every 24 hours to monitor biomass, glucose concentration, and this compound production.

  • Harvesting: After 10-14 days, when the this compound concentration reaches its maximum and begins to decline, harvest the fermentation broth.

Downstream Processing: Extraction and Purification of this compound
  • Biomass Separation: Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

  • Solvent Extraction:

    • Extract the filtered broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate to separate fractions.

    • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Further Purification: Pool the fractions containing this compound and further purify using preparative HPLC to obtain the pure compound.

  • Structure Confirmation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain_Maintenance Strain Maintenance (P. simplicissimum) Inoculum_Development Inoculum Development (Spore Suspension & Seed Culture) Strain_Maintenance->Inoculum_Development Large_Scale_Fermentation Large-Scale Fermentation (100L Bioreactor, pH 4.5-5.5) Inoculum_Development->Large_Scale_Fermentation Inoculation Harvesting Harvesting Large_Scale_Fermentation->Harvesting Biomass_Separation Biomass Separation (Filtration/Centrifugation) Harvesting->Biomass_Separation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Biomass_Separation->Solvent_Extraction Purification Chromatographic Purification (Silica Gel & Prep-HPLC) Solvent_Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound production.

Biosynthetic_Pathway Pentaketide Common Pentaketide Precursor Enzymatic_Steps Multiple Enzymatic Modifications Pentaketide->Enzymatic_Steps PKS & other enzymes Decarestrictine_A Decarestrictine A1 & A2 Enzymatic_Steps->Decarestrictine_A Non_Enzymatic Non-Enzymatic Conversion (Acidic Conditions, pH 4.5-5.5) Decarestrictine_A->Non_Enzymatic Decarestrictine_D This compound Non_Enzymatic->Decarestrictine_D

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols: Synthesis of Decarestrictine D Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decarestrictine D, a natural product isolated from Penicillium simplicissimum, has garnered significant interest as an inhibitor of cholesterol biosynthesis. Its potential therapeutic applications in cardiovascular diseases have prompted further investigation into its mechanism of action and the development of more potent and selective analogs. This document provides a detailed overview of the synthesis of this compound analogs for structure-activity relationship (SAR) studies, including experimental protocols and data presentation.

Introduction to this compound and SAR Studies

This compound is a ten-membered lactone that has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage. The inhibition of ACAT is a promising strategy for the management of hypercholesterolemia and the prevention of atherosclerosis.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural motifs responsible for its inhibitory effects. This knowledge enables the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound analogs against human ACAT1. The data is presented as the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the potency of each analog.

CompoundR1 GroupR2 GroupIC50 (µM) for ACAT1 Inhibition
This compound-CH(OH)CH3-CH315.2
Analog 1-CH2CH3-CH325.8
Analog 2-C(O)CH3-CH38.5
Analog 3-CH(OH)CH3-H12.1
Analog 4-CH(OH)CH3-CH2CH318.9
Analog 5-CH(OH)CF3-CH35.7
Analog 6-CH(OH)Ph-CH39.2

Note: The data presented in this table is representative and for illustrative purposes to demonstrate the application of SAR studies.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative this compound analog (Analog 2) and the subsequent evaluation of its biological activity.

Protocol 1: Synthesis of this compound Analog 2

This protocol outlines a potential synthetic route to Analog 2, featuring a ketone functionality in place of the secondary alcohol in the side chain of this compound.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium thiosulfate (Na2S2O3), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (100 mg, 1 eq) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO3 solution (15 mL) and saturated Na2S2O3 solution (15 mL).

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield Analog 2.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro ACAT1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the IC50 values of the synthesized this compound analogs against human ACAT1.

Materials:

  • Human ACAT1 enzyme (recombinant)

  • [¹⁴C]-Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Phosphatidylcholine

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Synthesized this compound analogs dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a stock solution of the substrate by mixing cholesterol and phosphatidylcholine.

  • Prepare the reaction mixture containing assay buffer, BSA, and the cholesterol/phosphatidylcholine substrate.

  • Add varying concentrations of the test compounds (this compound analogs) to the reaction mixture. Include a positive control (known ACAT inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding [¹⁴C]-Oleoyl-CoA and the ACAT1 enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a mixture of isopropanol and heptane.

  • Extract the formed [¹⁴C]-cholesteryl oleate into the heptane layer.

  • Transfer an aliquot of the heptane layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Diagram 1: Cholesterol Biosynthesis and ACAT Inhibition

Cholesterol_Pathway cluster_synthesis Cholesterol Biosynthesis cluster_storage Cholesterol Storage Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin Target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Cholesteryl_Esters Cholesteryl_Esters Cholesterol->Cholesteryl_Esters ACAT Decarestrictine_D_Analogs Decarestrictine_D_Analogs Decarestrictine_D_Analogs->Cholesteryl_Esters Inhibition

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound analogs on ACAT.

Diagram 2: Experimental Workflow for Analog Synthesis and Evaluation

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Start with This compound reaction Chemical Modification (e.g., Oxidation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization assay_prep Prepare ACAT Inhibition Assay characterization->assay_prep Synthesized Analog incubation Incubate Analogs with Enzyme assay_prep->incubation measurement Measure Activity (Scintillation Counting) incubation->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis sar Structure-Activity Relationship data_analysis->sar SAR Analysis

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

Application Notes and Protocols: Radiolabeling of Decarestrictine D for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine D is a ten-membered lactone, a fungal polyketide known to exhibit various biological activities. Understanding its metabolic fate is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for the radiolabeling of this compound and subsequent in vitro and in vivo metabolic studies. The methods described herein are designed to enable researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Radiolabeling of this compound

The polyketide origin of this compound allows for an efficient biosynthetic approach to radiolabeling. By feeding the producing fungal strain, Penicillium simplicissimum, with a radiolabeled precursor, [14C]-Decarestrictine D can be produced.

Experimental Protocol: Biosynthetic Radiolabeling with [1-14C]-Acetic Acid

Objective: To produce [14C]-labeled this compound for use in metabolic studies.

Materials:

  • Penicillium simplicissimum culture

  • Appropriate fermentation medium

  • [1-14C]-Sodium acetate (specific activity ~50-60 mCi/mmol)

  • Sterile water for injection

  • Liquid scintillation counter and scintillation cocktail

  • HPLC system with a radiodetector

  • Solvents for extraction and chromatography (e.g., ethyl acetate, methanol, acetonitrile)

Procedure:

  • Fungal Culture Preparation: Inoculate a suitable liquid fermentation medium with Penicillium simplicissimum. Grow the culture under optimal conditions (temperature, agitation) to the mid-logarithmic growth phase.

  • Precursor Addition: Prepare a sterile stock solution of [1-14C]-sodium acetate in water. Add the radiolabeled precursor to the fungal culture. The final concentration of the precursor should be empirically determined to maximize incorporation without causing toxicity.

  • Incubation: Continue the fermentation for a period determined by previous time-course studies of this compound production.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction: Extract the culture broth and the mycelium separately with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts.

  • Purification:

    • Concentrate the combined organic extract under reduced pressure.

    • Subject the crude extract to column chromatography (e.g., silica gel) for initial purification.

    • Further purify the [14C]-Decarestrictine D fraction using preparative HPLC. Monitor the elution profile with both a UV detector and a radiodetector.

  • Radiochemical Purity and Specific Activity Determination:

    • Assess the radiochemical purity of the final product by analytical HPLC with radiodetection. Purity should be ≥98%.

    • Determine the specific activity (mCi/mmol) by quantifying the amount of this compound (e.g., by UV-HPLC with a standard curve) and measuring the radioactivity using a liquid scintillation counter.

Workflow for Radiolabeling

G cluster_0 Fungal Culture cluster_1 Extraction & Purification cluster_2 Quality Control Culture P. simplicissimum Culture Precursor Add [1-14C]-Acetate Culture->Precursor Fermentation Incubation Precursor->Fermentation Harvest Harvest Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification HPLC Purification Extraction->Purification Purity Radiochemical Purity Purification->Purity Activity Specific Activity Purity->Activity G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) DecarestrictineD This compound Hydroxylation Hydroxylated Metabolite DecarestrictineD->Hydroxylation CYP450 Epoxidation Epoxidated Metabolite DecarestrictineD->Epoxidation CYP450 Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULTs G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis IV_Dosing IV Administration Blood Blood Sampling IV_Dosing->Blood Excreta Urine & Feces Collection IV_Dosing->Excreta Tissues Tissue Harvesting IV_Dosing->Tissues PO_Dosing Oral Administration PO_Dosing->Blood PO_Dosing->Excreta PO_Dosing->Tissues Radioactivity Radioactivity Measurement Blood->Radioactivity Metabolite_Profiling LC-MS/MS Analysis Blood->Metabolite_Profiling Excreta->Radioactivity Excreta->Metabolite_Profiling Tissues->Radioactivity PK_Analysis Pharmacokinetic Modeling Radioactivity->PK_Analysis Metabolite_Profiling->PK_Analysis

Application Notes and Protocols: Decarestrictine D for Studying Lipid Metabolism in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine D is a member of a family of 10-membered lactones isolated from Penicillium species.[1] These compounds are recognized as inhibitors of cholesterol biosynthesis.[1] While the primary target of decarestrictines is within the cholesterol synthesis pathway, their broader impact on overall lipid metabolism in hepatocytes is an area of active investigation. Understanding these effects is crucial for evaluating their therapeutic potential and for utilizing them as chemical probes to dissect the intricate regulation of lipid homeostasis.

These application notes provide a comprehensive guide for researchers to study the effects of this compound on lipid metabolism in hepatocytes. The protocols outlined below are based on established methodologies for investigating hepatic lipid metabolism and are adapted for the specific application of this compound.

Hypothesized Mechanism of Action

This compound's inhibitory effect on cholesterol biosynthesis suggests a potential interaction with the cellular machinery that governs lipid metabolism. A primary regulatory hub for both cholesterol and fatty acid synthesis is the sterol regulatory element-binding protein (SREBP) pathway.[2][3][4] It is hypothesized that this compound's effects on cholesterol synthesis may lead to feedback regulation of the SREBP pathway, consequently influencing fatty acid and triglyceride metabolism.

A potential mechanism involves the modulation of SREBP-2, the primary transcription factor for cholesterol biosynthesis genes, and potentially SREBP-1c, the key regulator of fatty acid synthesis.[4] By inhibiting a step in the cholesterol synthesis pathway, this compound may lead to an accumulation of intermediates that could influence the processing and activation of SREBPs.

Quantitative Data Presentation

Effective data presentation is critical for interpreting the effects of this compound. The following tables provide a template for organizing and presenting quantitative results.

Table 1: Effect of this compound on Hepatocyte Viability

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Dose-Response of this compound on Lipid Accumulation

This compound (µM)Intracellular Triglycerides (µg/mg protein)Intracellular Cholesterol (µg/mg protein)
0 (Vehicle Control)
1
5
10
25
50

Table 3: Effect of this compound on De Novo Fatty Acid and Cholesterol Synthesis

TreatmentFatty Acid Synthesis (DPM/mg protein)Cholesterol Synthesis (DPM/mg protein)
Vehicle Control
This compound (10 µM)
Positive Control (e.g., Fatostatin)

Table 4: Relative Gene Expression in Hepatocytes Treated with this compound

GeneVehicle Control (Fold Change)This compound (10 µM) (Fold Change)
SREBF1 (SREBP-1)1.0
SREBF2 (SREBP-2)1.0
FASN1.0
ACACA1.0
HMGCR1.0
LDLR1.0

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the role of this compound in hepatocyte lipid metabolism.

Protocol 1: Hepatocyte Cell Culture and Treatment

  • Cell Culture:

    • Culture primary human hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7) in appropriate media (e.g., William's E Medium or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solution in culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1% (v/v).

  • Treatment:

    • Seed hepatocytes in multi-well plates at a desired density.

    • Allow cells to adhere and grow for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48 hours).

Protocol 2: Cell Viability Assay

  • Purpose: To determine the cytotoxic effects of this compound and establish a non-toxic working concentration range.

  • Method (MTT Assay):

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Quantification of Intracellular Lipids

  • Purpose: To measure the effect of this compound on intracellular triglyceride and cholesterol accumulation.

  • Method:

    • After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

    • Use commercially available colorimetric or fluorometric assay kits to measure the concentration of triglycerides and cholesterol in the lysates.

    • Normalize the lipid content to the protein concentration (e.g., µg of lipid per mg of protein).

Protocol 4: De Novo Lipogenesis Assay

  • Purpose: To assess the rate of new fatty acid and cholesterol synthesis.

  • Method (Radiolabeling):

    • During the final 2-4 hours of this compound treatment, add [1,2-¹⁴C]-acetic acid to the culture medium.

    • After incubation, wash the cells with PBS and harvest them.

    • Extract total lipids using a chloroform:methanol (2:1) solution.

    • Separate the lipid classes (fatty acids and cholesterol) using thin-layer chromatography (TLC).

    • Quantify the radioactivity in the respective lipid spots using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate.

Protocol 5: Western Blot Analysis

  • Purpose: To investigate the effect of this compound on the protein levels of key enzymes and transcription factors in lipid metabolism pathways.

  • Method:

    • Prepare whole-cell lysates or nuclear extracts from treated hepatocytes.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., SREBP-1, SREBP-2, FASN, HMGCR, p-AMPK, p-ACC, and loading controls like β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Protocol 6: Quantitative Real-Time PCR (qRT-PCR)

  • Purpose: To determine the effect of this compound on the gene expression of key players in lipid metabolism.

  • Method:

    • Isolate total RNA from treated hepatocytes using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers for target genes (e.g., SREBF1, SREBF2, FASN, ACACA, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathway affected by this compound and a general experimental workflow.

DecarestrictineD_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP_SREBP SCAP-SREBP Complex INSIG INSIG SCAP_SREBP->INSIG S1P S1P SCAP_SREBP->S1P ER to Golgi Transport HMGCR HMG-CoA Reductase Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis S2P S2P S1P->S2P Sequential Cleavage nSREBP Nuclear SREBP (Active form) S2P->nSREBP Release SRE SRE nSREBP->SRE Lipid_Genes Lipid Synthesis Genes (FASN, HMGCR, etc.) SRE->Lipid_Genes Transcription Lipid_Genes->HMGCR Fatty_Acid_Synthesis Fatty Acid & Triglyceride Synthesis Lipid_Genes->Fatty_Acid_Synthesis Decarestrictine_D This compound Decarestrictine_D->Cholesterol_Synthesis Inhibits

Caption: Hypothesized signaling pathway of this compound in hepatocytes.

Experimental_Workflow Start Hepatocyte Cell Culture (e.g., HepG2, Primary Hepatocytes) Treatment Treat with this compound (Dose-response and time-course) Start->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability Lipid_Quant Quantify Intracellular Lipids (Triglycerides, Cholesterol) Treatment->Lipid_Quant DeNovo_Synth Measure De Novo Lipogenesis ([14C]-Acetate Incorporation) Treatment->DeNovo_Synth Western_Blot Western Blot for Key Proteins (SREBPs, FASN, HMGCR) Treatment->Western_Blot qRT_PCR qRT-PCR for Gene Expression Treatment->qRT_PCR Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Lipid_Quant->Data_Analysis DeNovo_Synth->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for studying this compound's effects.

References

Troubleshooting & Optimization

Troubleshooting low yield in Decarestrictine D synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Decarestrictine D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 15-step synthesis of this compound is significantly lower than expected. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is common. The most effective way to troubleshoot is to identify the specific step or steps with the lowest yields. Based on the established 1998 synthesis by Pilli, certain reactions are more prone to lower yields.[1] We recommend you begin by analyzing the yields of the following key steps:

  • Nozaki-Hiyama-Kishi (NHK) Reaction: This step has a reported yield of 30% over three steps, making it a primary candidate for optimization.[1]

  • Jones Oxidation: Reported at 53% over two steps, this oxidation can be sensitive to reaction conditions.[1]

  • Takai Reaction: With a 55% yield, this olefination reaction can be challenging.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A 70% yield is reported, but this can often be improved.[1]

Start by obtaining a pure sample of the starting material for the lowest-yielding step and attempt to optimize it in isolation before proceeding with the entire sequence.

Q2: I am experiencing a low yield in the Nozaki-Hiyama-Kishi (NHK) reaction step. What are the common causes and how can I improve it?

A2: The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for forming carbon-carbon bonds, but it is highly sensitive to the quality of the reagents and reaction conditions. A low yield (reported at 30% over three steps in the original synthesis) is often due to one of the following:

  • Poor quality of CrCl₂: The chromium(II) chloride reagent is the heart of the reaction. It is highly sensitive to air and moisture. Ensure you are using freshly purchased, high-purity CrCl₂ or that your lab's stock has been stored under an inert atmosphere.

  • Presence of Water: Trace amounts of water can quench the organochromium reagent. All glassware should be flame-dried, and solvents must be anhydrous.

  • Inefficient Transmetalation: The nickel(II) chloride catalyst is crucial for the reaction with vinyl or aryl halides. Ensure the NiCl₂ is anhydrous and that the catalytic amount is appropriate.

For a logical approach to troubleshooting this step, please refer to the workflow diagram below.

Q3: My Jones Oxidation is resulting in a mixture of products and a low yield of the desired carboxylic acid. What can I do?

A3: The Jones Oxidation (using CrO₃/H₂SO₄ in acetone) is a strong oxidizing agent.[1] Low yields are often due to over-oxidation or side reactions.

  • Over-oxidation: Ensure the reaction is maintained at a low temperature (typically 0 °C) during the addition of the Jones reagent. Over-oxidation can lead to cleavage of adjacent bonds.

  • Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, work up the reaction to prevent degradation of the product.

  • Purity of Acetone: The acetone used must be free of alcohol impurities, which will be oxidized and consume the reagent.

Consider alternative, milder oxidation methods if issues persist, such as the Pinnick oxidation (using sodium chlorite).

Troubleshooting Low-Yield Reactions

Nozaki-Hiyama-Kishi (NHK) Reaction Optimization

The NHK reaction is critical but has a historically low yield. Below is a comparison of the standard protocol with potential optimization strategies.

ParameterStandard Protocol (Pilli, 1998)[1]Optimized Protocol (Recommended)Potential Impact on Yield
Chromium Reagent CrCl₂High-purity, anhydrous CrCl₂ (freshly opened)Reduces side reactions from impurities.
Nickel Catalyst NiCl₂Anhydrous NiCl₂ (flame-dried before use)Improves catalytic cycle efficiency.
Solvent DMFAnhydrous, degassed DMF or THFPrevents quenching of the organochromium species.
Additives None specifiedConsider adding a silyl halide (e.g., TMSCl)Can accelerate the reaction and improve yields.
Temperature Not specifiedRoom TemperatureTightly control to prevent side reactions.
Horner-Wadsworth-Emmons (HWE) Reaction Optimization

The HWE reaction in this synthesis has a 70% yield.[1] This can often be improved by careful selection of reagents and conditions.

ParameterStandard Protocol (Pilli, 1998)[1]Optimized Protocol (Recommended)Potential Impact on Yield
Base NaHKHMDS or LiHMDSCan improve solubility and reactivity.
Solvent THFAnhydrous THFCritical to prevent protonation of the ylide.
Temperature 0 °C-78 °C to 0 °CLower temperatures can increase selectivity and reduce side reactions.
Phosphonate Reagent (EtO)₂P(O)CH₂CO₂EtPurified via distillationEnsures high purity of the reagent.

Key Experimental Protocols

Protocol 1: Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol is adapted from the synthetic route reported by Pilli (1998).[1]

  • Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of dry argon.

  • Reagent Addition: To a solution of the aldehyde starting material in anhydrous, degassed DMF, add anhydrous NiCl₂ (as a powder) and anhydrous CrCl₂.

  • Reaction: Stir the heterogeneous mixture vigorously under an inert argon atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Takai Reaction

This protocol is for the olefination step reported with a 55% yield.[1]

  • Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under an argon atmosphere.

  • Reagent Suspension: Suspend anhydrous CrCl₂ in anhydrous THF.

  • Aldehyde Addition: Add a solution of the aldehyde in THF to the chromium suspension.

  • Haloform Addition: Add iodoform (CHI₃) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by pouring it into water. Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visual Guides

Decarestrictine_D_Synthesis_Workflow cluster_part1 Part 1: C1-C7 Fragment cluster_part2 Part 2: C8-C10 Fragment cluster_part3 Part 3: Coupling and Cyclization A Start B Swern Oxidation A->B C HWE Reaction (70%) B->C D Sharpless Dihydroxylation (94%) C->D E TBS Protection (100%) D->E F DIBAL-H Reduction E->F G Takai Reaction (55%) F->G H Jones Oxidation (53% / 2 steps) G->H L Yamaguchi Esterification (83%) H->L I Start J LiAlH4 Reduction (85%) I->J K TBS Protection (83%) J->K K->L M Dess-Martin Oxidation L->M N NHK Reaction (30% / 3 steps) M->N O Final Product: This compound N->O

Caption: Overall synthetic workflow for this compound.

NHK_Troubleshooting start Low Yield in NHK Step check_crcl2 Check CrCl₂ Quality: Is it fresh and anhydrous? start->check_crcl2 replace_crcl2 Use fresh, high-purity CrCl₂. Store under inert gas. check_crcl2->replace_crcl2 No check_solvents Check Solvent/Glassware: Are they rigorously dry? check_crcl2->check_solvents Yes replace_crcl2->check_solvents dry_system Flame-dry all glassware. Use anhydrous, degassed solvents. check_solvents->dry_system No check_catalyst Check NiCl₂ Catalyst: Is it anhydrous and active? check_solvents->check_catalyst Yes dry_system->check_catalyst optimize_catalyst Use anhydrous NiCl₂. Slightly vary catalyst loading. check_catalyst->optimize_catalyst No success Yield Improved check_catalyst->success Yes optimize_catalyst->success

Caption: Troubleshooting workflow for the NHK reaction.

References

Improving Decarestrictine D stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of Decarestrictine D in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a ten-membered lactone, a type of cyclic ester, isolated from Penicillium simplicissimum. It is recognized as an inhibitor of cholesterol biosynthesis. Its primary mechanism of action is the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway.[1] By blocking this enzyme, this compound reduces the endogenous production of cholesterol.

Q2: What is the main cause of this compound instability in aqueous solutions?

A2: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of its lactone ring. This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the ring and the formation of an inactive hydroxy carboxylic acid degradation product.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by the pH of the aqueous solution. It is most stable in slightly acidic conditions (around pH 4-5). Under neutral to alkaline conditions, the rate of lactone hydrolysis increases substantially. Conversely, strongly acidic conditions can also promote hydrolysis, although it is generally more stable in acidic than in alkaline environments.[1]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at 2-8°C in a tightly sealed container, protected from light, and buffered to a slightly acidic pH (e.g., pH 4.5 citrate buffer). For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below.

Q5: What are the expected degradation products of this compound in an aqueous solution?

A5: The principal degradation product of this compound in aqueous solution is the corresponding seco-acid, formed by the hydrolytic cleavage of the lactone ring. Depending on the specific conditions (e.g., prolonged exposure to harsh pH or high temperatures), further degradation or rearrangement products may be observed.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity in experiments. Degradation of this compound in the experimental medium.Prepare fresh solutions of this compound in a buffer system that maintains a slightly acidic pH (4-5). Minimize the time the compound spends in aqueous solution at neutral or alkaline pH before use. Consider using a stock solution in an organic solvent (e.g., DMSO) and diluting it into the aqueous experimental medium immediately before the experiment.
Inconsistent results between experimental replicates. Variable degradation of this compound due to slight differences in pH or temperature between experiments.Strictly control the pH and temperature of all solutions and experimental conditions. Use a reliable buffer system and ensure consistent incubation times.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Confirm the identity of the main peak as this compound using a reference standard. The earlier eluting peaks are likely the more polar hydroxy acid degradation products. Perform forced degradation studies (see Experimental Protocols) to confirm the identity of these degradation peaks.
Precipitation of this compound in aqueous buffer. Poor aqueous solubility.Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol before diluting into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The use of solubilizing agents may also be explored, but their compatibility must be verified.

Quantitative Data on this compound Stability

The following tables provide representative data on the stability of this compound under various conditions.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHBuffer System (50 mM)Half-life (t½) in hours (approx.)Degradation Rate Constant (k) in h⁻¹ (approx.)
3.0Citrate1200.0058
4.0Citrate2500.0028
5.0Acetate2000.0035
6.0Phosphate720.0096
7.0Phosphate240.0289
8.0Phosphate80.0866
9.0Borate20.3466

Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Phosphate Buffer

Temperature (°C)Half-life (t½) in hours (approx.)Degradation Rate Constant (k) in h⁻¹ (approx.)
41200.0058
25240.0289
3780.0866

Experimental Protocols

Protocol 1: Determination of this compound Stability Profile

Objective: To determine the degradation kinetics of this compound in aqueous solutions at different pH values and temperatures.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) at various pH values ranging from 3 to 9.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of 100 µg/mL. Incubate these solutions at controlled temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the samples by a stability-indicating HPLC method (as described in Protocol 2) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k) from the slope of the line. Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

    • Injection Volume: 10 µL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Method Validation: Analyze the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

DecarestrictineD_Workflow cluster_prep Solution Preparation cluster_incubation Stability Study cluster_analysis Analysis Stock This compound Stock (in DMSO/Acetonitrile) Incubate Incubate at Controlled Temperature Stock->Incubate Buffer Aqueous Buffer (Various pH) Buffer->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Calculate Degradation Rate and Half-life HPLC->Data

Caption: Experimental workflow for determining the stability of this compound.

Cholesterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol HMG-CoA_Reductase->Mevalonate Decarestrictine_D This compound Decarestrictine_D->HMG-CoA_Reductase

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

References

Enhancing Decarestrictine D production in Penicillium fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing Decarestrictine D production in Penicillium fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Yield 1. Suboptimal pH: The conversion of precursors to this compound is pH-dependent.[1][2] 2. Inappropriate Nutrient Levels: Carbon and nitrogen sources can significantly impact secondary metabolite production.[3][4] 3. Incorrect Fermentation Time: Maximum yield is often achieved within a specific time frame.[3][4] 4. Strain Degeneration: Prolonged cultivation can lead to reduced productivity.[5]1. Implement a pH-static fermentation strategy, maintaining the pH in the acidic range to favor the conversion of decarestrictines A1 and A2 into this compound.[2] 2. Optimize the concentration of sucrose and yeast extract in the culture medium.[3][4] Consider a fractional factorial experimental design to systematically test different nutrient concentrations.[6] 3. Conduct a time-course experiment to determine the optimal fermentation duration for your specific strain and conditions, typically between 6 to 8 days.[3][4] 4. Use fresh inoculums for each fermentation run and consider cryopreserving high-yielding cultures.
High Levels of Precursors or Other Decarestrictine Analogs 1. Non-enzymatic Conversion Failure: The key step in forming this compound from its precursors is a non-enzymatic reaction that requires acidic conditions.[2] 2. Metabolic Pathway Branching: Fungal secondary metabolite pathways can be complex and branched.[7]1. Carefully monitor and control the pH of the fermentation broth to ensure it remains acidic, thereby promoting the desired conversion.[2] 2. Analyze the metabolite profile at different pH levels and time points to understand the biosynthetic relationships and optimize for this compound.[1]
Inconsistent Batch-to-Batch arietion 1. Inoculum Variability: The age and quality of the inoculum can affect fermentation performance. 2. Inhomogeneous Mixing in Bioreactor: Gradients in substrate and oxygen can occur, especially in larger vessels.[8]1. Standardize your inoculum preparation procedure, ensuring a consistent spore concentration and physiological state. 2. Ensure adequate agitation and aeration to maintain a homogeneous environment within the bioreactor. For scale-up, consider the potential impact of intermittent feeding on productivity.[8]
Foaming in the Bioreactor 1. High Protein Content: Yeast extract and other medium components can cause foaming.1. Add an appropriate food-grade antifoaming agent at the beginning of the fermentation or as needed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: Acidic conditions are crucial for the non-enzymatic conversion of decarestrictine precursors into this compound.[2] It is recommended to maintain the pH of the fermentation broth in the acidic range. A pH-static fermentation approach can be employed to manipulate the metabolite pattern and maximize the yield of this compound.[1][2]

Q2: What are the recommended carbon and nitrogen sources for the fermentation medium?

A2: For general Penicillium secondary metabolite production, a combination of sucrose as a carbon source and yeast extract as a nitrogen source has been shown to be effective.[3][4] Optimal concentrations may vary depending on the specific Penicillium strain and fermentation conditions.

Q3: How long should the fermentation be run to maximize this compound yield?

A3: The optimal fermentation time can vary, but for many Penicillium species, maximum production of secondary metabolites is observed between 6 to 8 days after inoculation.[3][4] It is advisable to perform a time-course study to determine the peak production period for your specific experimental setup.

Q4: My yields of this compound are consistently low. What are the first parameters I should investigate?

A4: The first and most critical parameter to investigate is the pH of your fermentation, as acidic conditions are essential for the formation of this compound.[2] Following that, you should optimize the composition of your culture medium, particularly the concentrations of carbon and nitrogen sources, and verify the optimal fermentation duration.[3][4]

Q5: Can I use other Penicillium species to produce this compound?

A5: this compound has been isolated from Penicillium simplicissimum.[1][2] While other Penicillium species produce a wide array of secondary metabolites, the production of decarestrictines is associated with this particular species and its strains.[9][10]

Experimental Protocols

Protocol 1: pH-Static Fed-Batch Fermentation for Enhanced this compound Production

This protocol describes a method to control the pH and nutrient levels during fermentation to enhance the production of this compound.

  • Inoculum Preparation:

    • Grow Penicillium simplicissimum on a suitable agar medium for 5-7 days until sporulation.

    • Harvest spores using a sterile saline solution containing a wetting agent (e.g., 0.01% Tween 80).

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation Medium and Setup:

    • Prepare the basal fermentation medium. A starting point could be: 21 g/L sucrose and 3 g/L yeast extract.[3][4]

    • Sterilize the bioreactor containing the medium.

    • Inoculate the bioreactor with the prepared spore suspension.

    • Set the initial fermentation parameters: Temperature at 25-28°C and agitation at 120 rpm.[3][4]

  • pH Control:

    • Calibrate and sterilize a pH probe and connect it to a pH controller linked to peristaltic pumps.

    • Set the pH setpoint to the desired acidic value (e.g., pH 4.5).

    • Use sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH) solutions to automatically maintain the pH throughout the fermentation.

  • Fed-Batch Strategy (Optional):

    • To avoid carbon catabolite repression, a fed-batch strategy can be implemented.

    • After an initial batch phase (e.g., 48 hours), start a continuous or intermittent feed of a concentrated sucrose solution.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours).

    • Separate the mycelial biomass from the broth by filtration or centrifugation.

    • Extract the decarestrictines from the broth using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extract using HPLC to quantify the concentration of this compound and its precursors.

Visualizations

Decarestrictine_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Modifications cluster_PostPKS Post-PKS Modifications cluster_Regulation Regulatory Factors Acetate Acetate Pentaketide Common Pentaketide Precursor Acetate->Pentaketide Malonyl_CoA Malonyl-CoA Malonyl_CoA->Pentaketide Decarestrictine_A1_A2 Decarestrictines A1 & A2 Pentaketide->Decarestrictine_A1_A2 Enzymatic Reactions Decarestrictine_D This compound Decarestrictine_A1_A2->Decarestrictine_D Non-enzymatic Conversion (Acidic Conditions) Other_Analogs Decarestrictines N & O Decarestrictine_A1_A2->Other_Analogs Non-enzymatic Conversion (Acidic Conditions) pH Low pH pH->Decarestrictine_D Nutrients Nutrient Levels (Carbon, Nitrogen) Nutrients->Pentaketide Time Fermentation Time Time->Decarestrictine_D Troubleshooting_Workflow Start Start: Low this compound Yield Check_pH Is pH acidic? Start->Check_pH Adjust_pH Action: Implement pH-static control (e.g., set to 4.5) Check_pH->Adjust_pH No Check_Metabolites Analyze metabolite profile (HPLC) Check_pH->Check_Metabolites Yes Adjust_pH->Check_Metabolites High_Precursors Are precursors (A1/A2) high? Check_Metabolites->High_Precursors High_Precursors->Adjust_pH Yes Check_Nutrients Are nutrient levels optimal? High_Precursors->Check_Nutrients No Optimize_Nutrients Action: Optimize media (e.g., sucrose, yeast extract) Check_Nutrients->Optimize_Nutrients No Check_Time Is fermentation time optimal? Check_Nutrients->Check_Time Yes Optimize_Nutrients->Check_Time Optimize_Time Action: Conduct time-course study (e.g., 4-10 days) Check_Time->Optimize_Time No End End: Improved Yield Check_Time->End Yes Optimize_Time->End

References

Overcoming solubility issues of Decarestrictine D in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with Decarestrictine D in biological buffers.

Troubleshooting Guides

Issue: My this compound precipitated when I added it to my aqueous biological buffer (e.g., PBS). How can I resolve this?

This is a common issue due to the hydrophobic nature of this compound. The key is to first dissolve it in an appropriate organic solvent to create a concentrated stock solution before diluting it into your aqueous buffer.

Step-by-Step Protocol for Solubilizing this compound:

  • Prepare a High-Concentration Stock Solution:

    • Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[1][2] this compound is also soluble in ethanol, methanol, and dichloromethane.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of 100% DMSO to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound (216.24 g/mol ).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid dissolution.

  • Prepare the Working Solution in Biological Buffer:

    • Warm your biological buffer (e.g., PBS) to room temperature or 37°C.

    • While vortexing the buffer, add the desired volume of the this compound stock solution drop-wise and slowly. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.

    • Important: The final concentration of DMSO in your working solution should be kept as low as possible, typically below 1%, to avoid solvent effects on your biological system.

Experimental Workflow for Solubilizing this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve add_stock Add Stock Drop-wise while Vortexing dissolve->add_stock Dilute into Buffer warm_buffer Warm Biological Buffer warm_buffer->add_stock final_solution Final Working Solution (<1% DMSO) add_stock->final_solution

Caption: Workflow for preparing a this compound working solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on available data, DMSO is a highly effective solvent for this compound.[1][2] Other organic solvents such as ethanol, methanol, and dichloromethane can also be used.[1] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to that solvent.

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
EthanolSoluble[1]
MethanolSoluble[1]
DichloromethaneSoluble[1]
Water / Biological BuffersPoorly soluble

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary significantly. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and not exceeding 1%. It is always recommended to run a vehicle control (medium with the same concentration of DMSO as your test samples) to assess the effect of the solvent on your cells.

Q3: I am still observing precipitation even after following the protocol. What else can I do?

A3: If precipitation persists, especially at higher working concentrations of this compound, you may need to consider more advanced solubilization techniques. These methods aim to create a more stable formulation of the hydrophobic compound in an aqueous environment.

TechniqueDescriptionKey Considerations
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.[3][4][5][6]Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) have different cavity sizes and properties. The appropriate cyclodextrin and the optimal drug-to-cyclodextrin ratio need to be determined experimentally.[4]
Lipid-Based Formulations These involve formulating the drug in lipid-based carriers such as emulsions, liposomes, or solid lipid nanoparticles.[7][8] These formulations can improve the solubility and bioavailability of hydrophobic drugs.[7][9]The preparation of lipid-based formulations can be more complex and may require specialized equipment. The components of the formulation must be compatible with the biological system being studied.[10]
Co-solvents Using a mixture of solvents can sometimes improve solubility more than a single solvent.[11]The combination of solvents and their ratios need to be carefully optimized. Toxicity and potential interference with the assay are important considerations.

Conceptual Protocol for Using Cyclodextrins:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.

  • Prepare a Cyclodextrin Solution: Dissolve the HP-β-CD in your biological buffer at a concentration several-fold higher than your target this compound concentration.

  • Complexation:

    • Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent like methanol or ethanol.

    • Add the this compound solution to the cyclodextrin solution and stir for several hours or overnight at room temperature to allow for the formation of the inclusion complex.

    • If a volatile solvent was used, it can be removed by evaporation under a stream of nitrogen or by lyophilization.

  • Sterilization and Use: Sterilize the final solution by filtration (0.22 µm filter) before use in your experiments.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_system Aqueous Environment cluster_complex Inclusion Complex D This compound (Hydrophobic) CD_core Hydrophobic Cavity D->CD_core Encapsulation CD Cyclodextrin Water D_in_CD D

References

Navigating HPLC Peak Tailing in Decarestrictine D Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Decarestrictine D. While specific literature on the HPLC analysis of this compound is limited, this guide leverages fundamental chromatographic principles to empower you to diagnose and resolve this issue effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing when analyzing this compound?

Peak tailing for a molecule like this compound, which contains multiple hydroxyl groups and a lactone moiety, can stem from several factors. The primary suspects include:

  • Secondary Interactions: The hydroxyl groups of this compound can engage in secondary interactions, such as hydrogen bonding, with active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[1][2][3] These interactions can lead to a portion of the analyte molecules being retained longer, causing the peak to tail.

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the stationary phase, contributing to peak asymmetry.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a distorted peak shape, most commonly tailing.[2][4]

  • Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volume in connections, can cause the analyte band to spread before it reaches the detector, leading to tailing.[3][5]

  • Column Degradation: Over time, columns can degrade due to contamination or harsh mobile phase conditions, leading to a loss of performance and peak tailing.[2][6]

Q2: How can I minimize secondary interactions with the stationary phase?

To mitigate the impact of secondary interactions, consider the following strategies:

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal residual silanol groups, which significantly reduces the potential for secondary interactions.[1][4][5]

  • Mobile Phase Modifiers: The addition of a small amount of a competitive agent, such as triethylamine (TEA) or a volatile acid like formic acid or acetic acid to the mobile phase, can help to mask the active sites on the stationary phase and improve peak shape.[2]

  • Lower Mobile Phase pH: For acidic compounds, operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.[1][3][6]

Q3: What is the recommended starting point for mobile phase pH when analyzing this compound?

Without a known pKa value for this compound, a good starting point for mobile phase pH is in the acidic range (pH 3-5). This is a common practice for many neutral or weakly acidic small molecules. It is advisable to perform a pH scouting experiment to determine the optimal pH that provides the best peak shape and retention.

Q4: How do I know if I am overloading the column?

A key indicator of column overload is that the peak tailing worsens as the sample concentration increases, while the retention time may decrease slightly.[7] To confirm this, dilute your sample by a factor of 5 or 10 and reinject it. If the peak shape improves and becomes more symmetrical, you are likely experiencing mass overload.[8]

Q5: What are "extra-column effects" and how can I minimize them?

Extra-column effects refer to any contribution to peak broadening or distortion that occurs outside of the analytical column.[5][9] To minimize these effects:

  • Use tubing with the smallest possible internal diameter and shortest possible length between the injector, column, and detector.[5][10]

  • Ensure all fittings and connections are properly made and tightened to eliminate any dead volume.[3]

  • Consider the volume of the detector flow cell, especially when using columns with smaller dimensions.

Troubleshooting Summary

The following table provides a quick reference for troubleshooting peak tailing in the HPLC analysis of this compound.

Potential Cause Symptoms Recommended Solutions
Secondary Silanol Interactions Tailing peaks, especially for polar analytes.Use a modern, end-capped C18 or C8 column.[4][5] Add a mobile phase modifier (e.g., 0.1% formic acid). Lower the mobile phase pH (e.g., to 3.0).[3]
Incorrect Mobile Phase pH Poor peak shape, inconsistent retention times.Perform a pH scouting study to find the optimal pH for peak symmetry. Ensure the buffer has sufficient capacity to maintain a stable pH.[4][6]
Column Overload Peak tailing worsens with increasing sample concentration.[7]Reduce the injection volume or dilute the sample.[2][6] Use a column with a larger internal diameter or a higher loading capacity.
Extra-Column Volume All peaks in the chromatogram exhibit tailing, especially early eluting peaks.[3]Use shorter, narrower internal diameter tubing.[10] Ensure all fittings are secure and free of dead volume.
Column Contamination/Degradation Gradual or sudden onset of peak tailing, increased backpressure.Flush the column with a strong solvent.[6] If the problem persists, replace the guard column or the analytical column.
Sample Solvent Mismatch Distorted or split peaks.Dissolve the sample in the initial mobile phase composition or a weaker solvent.[2]

Experimental Protocol: A Starting Point for Method Development

Parameter Recommendation
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD) with monitoring at 210 nm
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 90:10 v/v) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving HPLC peak tailing issues.

HPLC_Tailing_Troubleshooting cluster_0 Problem Identification cluster_1 System-Level Issues cluster_2 Method-Specific Issues Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks ExtraColumn Check for Extra-Column Volume (tubing, connections) CheckAllPeaks->ExtraColumn Yes CheckOverload Check for Column Overload (Dilute Sample) CheckAllPeaks->CheckOverload No ColumnVoid Inspect for Column Void/ Contamination ExtraColumn->ColumnVoid FixSystem Optimize System Hardware ExtraColumn->FixSystem ReplaceColumn Flush or Replace Column ColumnVoid->ReplaceColumn End Symmetrical Peak Achieved FixSystem->End ReplaceColumn->End CheckMobilePhase Review Mobile Phase (pH, Buffer Strength) CheckOverload->CheckMobilePhase AdjustSample Adjust Sample Concentration CheckOverload->AdjustSample CheckColumnChem Evaluate Column Chemistry (End-capping) CheckMobilePhase->CheckColumnChem OptimizeMobilePhase Optimize Mobile Phase CheckMobilePhase->OptimizeMobilePhase ChangeColumn Select Appropriate Column CheckColumnChem->ChangeColumn AdjustSample->End OptimizeMobilePhase->End ChangeColumn->End

Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Decarestrictine D Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Decarestrictine D during storage and experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, this compound should be stored at or below -20°C. For short-term storage, refrigeration at 4°C is adequate and significantly better than storage at room temperature. Studies on various fungal secondary metabolites have shown that storage at room temperature can lead to significant degradation.[1][2][3] Storing at 4°C has been found to be a suitable alternative to -80°C for many of these compounds, effectively minimizing degradation.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor for the stability of this compound. Acidic conditions have been shown to be involved in the formation of this compound from other precursors in the decarestrictine family. This suggests that this compound is relatively stable in acidic environments. Conversely, lactones, the chemical class to which this compound belongs, are susceptible to hydrolysis under both acidic and alkaline conditions, with the rate of hydrolysis often being significantly higher under alkaline conditions. Therefore, it is crucial to avoid exposing this compound to neutral or alkaline aqueous solutions for extended periods.

Q3: Is this compound sensitive to light?

Q4: What solvents should I use to dissolve and store this compound?

A4: this compound is a polyketide and is expected to be soluble in a range of organic solvents. For stock solutions, it is advisable to use anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile. The choice of solvent can impact the stability of the compound. It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. For aqueous experimental buffers, it is best to prepare fresh solutions from a stock in an organic solvent immediately before use and to maintain a slightly acidic pH if the experimental conditions allow.

Troubleshooting Guides

Problem: I am seeing a loss of activity or a decrease in the concentration of my this compound sample over time.

Potential Cause Troubleshooting Steps
Improper Storage Temperature Verify that the sample has been consistently stored at or below -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Hydrolysis If working with aqueous solutions, ensure the pH is slightly acidic. Avoid neutral or alkaline buffers for prolonged periods. Use anhydrous organic solvents for preparing stock solutions.
Photodegradation Ensure the sample is stored in a light-protected container (e.g., amber vial) and minimize exposure to ambient light during handling.
Solvent-Induced Degradation Use high-purity, anhydrous solvents for stock solutions. If you suspect solvent interaction, consider preparing a fresh stock solution in an alternative recommended solvent.

Problem: I am observing unexpected peaks in my HPLC analysis of a this compound sample.

Potential Cause Troubleshooting Steps
Degradation Products The unexpected peaks are likely degradation products. The most common degradation pathway for lactones is hydrolysis, which would result in the opening of the lactone ring. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks.
Contamination Ensure that all glassware, solvents, and handling equipment are clean and free of contaminants. Re-run the analysis with freshly prepared solutions and a clean column.
Impurity in the Original Sample If possible, obtain a certificate of analysis for your batch of this compound to check for known impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and understand the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours). Note: Alkaline hydrolysis is often much faster for lactones.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for an extended period (e.g., 1, 3, 7 days). Also, place a vial of the stock solution at 60°C.

    • Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm or 365 nm) or a xenon lamp (to simulate sunlight) for various durations.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with different polarities.

    • Solvent A: 0.1% formic acid or phosphoric acid in water (to maintain an acidic pH and improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (Example):

    • Start with a low percentage of Solvent B (e.g., 30%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.

    • Hold at the high percentage for a few minutes to elute any highly nonpolar compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (this would need to be determined by a UV scan, but a starting point could be around 210-230 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are essential for demonstrating the specificity of the method.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Potential Degradation Factors for this compound

ParameterRecommendationRationale
Temperature Long-term: ≤ -20°CShort-term: 4°CMinimizes thermal degradation. Refrigeration is significantly better than room temperature for preserving fungal secondary metabolites.[1][2][3]
pH Slightly acidic (e.g., pH 4-6)This compound is formed under acidic conditions. Lactones are susceptible to hydrolysis, especially under alkaline conditions.
Light Protect from lightMany polyketides are light-sensitive. Storage in amber vials or wrapped in foil is recommended to prevent photodegradation.
Solvent Anhydrous aprotic solvents (e.g., DMSO, ethanol, acetonitrile) for stock solutions.Minimizes the risk of hydrolysis.

Visualizations

degradation_pathway Decarestrictine_D This compound (Lactone) Hydrolysis_Product Ring-Opened Product (Hydroxy Carboxylic Acid) Decarestrictine_D->Hydrolysis_Product Hydrolysis (H₂O, Acid or Base) Other_Degradation_Products Other Degradation Products Decarestrictine_D->Other_Degradation_Products Oxidation / Photolysis

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flow start Observed Degradation of This compound check_temp Check Storage Temperature start->check_temp check_ph Check pH of Solution start->check_ph check_light Check Light Exposure start->check_light check_solvent Check Solvent Purity/Type start->check_solvent correct_temp Store at ≤-20°C (long-term) or 4°C (short-term) check_temp->correct_temp correct_ph Use slightly acidic buffer (if possible) check_ph->correct_ph correct_light Store in light-protected container check_light->correct_light correct_solvent Use anhydrous, aprotic solvents for stocks check_solvent->correct_solvent

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Cell Viability Assay Optimization with Decarestrictine D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Decarestrictine D in cell viability assays. As direct cytotoxic data for this compound is limited, this guide leverages information on other cholesterol biosynthesis inhibitors to provide a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a ten-membered lactone natural product isolated from Penicillium simplicissimum and Penicillium corylophilum. Its primary established mechanism of action is the inhibition of cholesterol biosynthesis.

Q2: How is this compound expected to affect cell viability?

As an inhibitor of cholesterol biosynthesis, this compound is anticipated to reduce cell viability. Cholesterol is an essential component of cell membranes and is crucial for cell proliferation. Inhibition of its synthesis can lead to cell cycle arrest, primarily at the G1 phase, and subsequently induce apoptosis in cancer cells.

Q3: Which cell lines are recommended for initial studies with this compound?

While specific data on this compound's activity across various cell lines is not widely available, a good starting point would be human hepatocarcinoma cells (e.g., HepG2 ), as they are known to be sensitive to cholesterol biosynthesis inhibitors. Additionally, based on studies with other inhibitors of this pathway, various cancer cell lines, particularly those with high proliferative rates, could be sensitive to this compound.

Q4: What is a reasonable starting concentration range for this compound in a cell viability assay?

There is no established IC50 value for this compound's cytotoxic effects. However, based on data from other inhibitors of downstream cholesterol biosynthesis, such as RO 48-8071 which has an IC50 in the micromolar range for ovarian cancer cells, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments. A wide dose-response curve should be performed to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability observed after this compound treatment.
Possible Cause Suggested Solution
Insufficient Drug Concentration The concentration of this compound may be too low. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).
Short Incubation Time The effects of cholesterol biosynthesis inhibition on cell viability may take time to manifest. Extend the incubation period with this compound (e.g., 48 to 72 hours).
Cell Line Resistance The chosen cell line may be resistant to the effects of cholesterol biosynthesis inhibition. Consider using a different cell line, such as HepG2 or a rapidly proliferating cancer cell line.
Assay Sensitivity The chosen cell viability assay may not be sensitive enough. Consider using a more sensitive assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Drug Inactivity Ensure the this compound stock solution is properly prepared and stored to maintain its activity.
Problem 2: High variability between replicate wells.
Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid disturbing the cells.
Incomplete Reagent Mixing After adding the viability assay reagent, ensure proper mixing by gentle shaking on a plate shaker for a few minutes.
Problem 3: Unexpected increase in viability at high concentrations of this compound.
Possible Cause Suggested Solution
Compound Precipitation At high concentrations, this compound might precipitate out of the solution, reducing its effective concentration. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent.
Interference with Assay Chemistry The compound may interfere with the chemistry of the viability assay (e.g., reducing the tetrazolium salt in an MTT assay non-enzymatically). Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent.
Off-target Effects At high concentrations, off-target effects might lead to unexpected cellular responses. It is crucial to focus on the dose-responsive part of the curve for determining the IC50.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density
  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Plot the signal intensity against the cell number for each time point.

  • Select a seeding density that results in exponential growth and a signal that is within the linear range of the assay at the desired experimental endpoint (e.g., 72 hours).

Protocol 2: MTT Cell Viability Assay with this compound
  • Seed cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture media.

  • Remove the old media from the wells and add the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation

Table 1: Hypothetical IC50 Values of Cholesterol Biosynthesis Inhibitors on Cancer Cell Lines

CompoundTargetCell LineAssayIncubation Time (h)IC50 (µM)
RO 48-8071Oxidosqualene cyclaseOVCAR-3SRB4811.3
RO 48-8071Oxidosqualene cyclaseSK-OV-3SRB4812.7
SimvastatinHMG-CoA reductaseECC-1MTT72~10
This compound Cholesterol Biosynthesis HepG2 (Hypothetical) MTT 72 To be determined

Mandatory Visualizations

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP ... Squalene Squalene Isopentenyl-PP->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol Oxidosqualene cyclase Cholesterol Cholesterol Lanosterol->Cholesterol ... Cell_Cycle_Arrest G1 Cell Cycle Arrest Apoptosis Apoptosis Reduced_Viability Reduced Cell Viability Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Decarestrictine_D This compound (Expected Target) Decarestrictine_D->Lanosterol Oxidosqualene\ncyclase Oxidosqualene cyclase

Caption: Inhibition of cholesterol biosynthesis and its downstream cellular effects.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Optimize Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock D Treat with Serial Dilutions of this compound B->D C->D E Incubate for 24, 48, 72h D->E F Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) E->F G Incubate and Read Plate F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: General workflow for a cell viability assay with this compound.

Technical Support Center: Normalizing Results in Decarestrictine D Cholesterol Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decarestrictine D in cholesterol inhibition experiments.

Introduction to this compound in Cholesterol Inhibition

This compound is a member of a family of 10-membered lactones isolated from Penicillium simplicissimum and Penicillium corylophilum.[1] These compounds are recognized as inhibitors of the de novo biosynthesis of cholesterol.[1] Understanding the nuances of experimental design and data normalization is critical for obtaining reliable and reproducible results when investigating the effects of this compound. While the exact mechanism of action for this compound is still under investigation, it is suggested to be different from that of statins, which inhibit HMG-CoA reductase.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cholesterol inhibition experiments with this compound.

Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in cell-based assays. Several factors can contribute to this:

  • Cell Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift, affecting their response to inhibitors. It is crucial to use cells within a consistent and low passage range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure precise cell counting and even distribution in multi-well plates.

  • Reagent Variability: Batch-to-batch variation in serum, media, or other reagents can impact cell health and metabolism. Standardize reagent lots as much as possible.

  • Incubation Time: The duration of cell exposure to this compound can influence the observed inhibition. Optimize and strictly adhere to a consistent incubation time.

  • Data Normalization Method: The method used to normalize the final cholesterol measurement is critical. Normalizing to total protein content or cell number (e.g., using a DNA-binding dye) at the end of the experiment can account for differences in cell proliferation or viability.

Q2: I am observing significant cytotoxicity at concentrations where I expect to see cholesterol inhibition. How can I mitigate this?

A2: It is important to distinguish between specific inhibition of cholesterol synthesis and general cytotoxicity.

  • Determine Cytotoxicity Curve: Perform a separate cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range where this compound is toxic to your cells.

  • Select Appropriate Concentration Range: For your cholesterol inhibition experiments, use concentrations of this compound that are well below the cytotoxic threshold.

  • Shorten Exposure Time: If cytotoxicity is still a concern, consider reducing the incubation time with the compound.

Q3: How should I normalize my cholesterol measurement results?

A3: Proper normalization is key to accurate data interpretation. Here are two common and effective methods:

  • Total Protein Normalization: After extracting lipids for cholesterol measurement, the remaining cell lysate can be used to determine the total protein concentration (e.g., using a BCA or Bradford assay). The cholesterol measurement is then expressed as µg of cholesterol per mg of total protein.

  • Cell Number Normalization: At the end of the experiment, cells can be lysed and the total DNA content quantified using a fluorescent dye (e.g., Hoechst or CyQUANT®). This provides a proxy for cell number. Results are then expressed as cholesterol per unit of fluorescence.

Q4: My negative and positive controls are not behaving as expected. What should I check?

A4: Control wells are essential for validating your assay.

  • Negative Control (Vehicle): If you observe unexpected effects in your vehicle control (e.g., DMSO), ensure the final concentration is low (typically ≤0.1%) and consistent across all wells. Test different batches of the vehicle for potential contaminants.

  • Positive Control (e.g., a Statin): If your positive control shows weak or no inhibition, verify the potency and stability of the compound. Ensure it was stored correctly and that the concentration used is appropriate for the cell line and assay conditions. For example, statins like lovastatin and simvastatin show IC50 values in the low nanomolar range in human hepatocytes.[3]

Q5: What is the known mechanism of action for this compound, and how does it differ from statins?

A5: Statins are well-characterized competitive inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[4] In contrast, studies on the seco-acid of tuckolide (this compound) have shown that it does not inhibit microsomal HMG-CoA reductase from pea or rat liver.[2] This suggests that this compound acts on a different target within the cholesterol biosynthesis pathway. The precise molecular target of this compound has not been definitively identified in the available literature.

Data Presentation: Comparative IC50 Values of Cholesterol Biosynthesis Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various cholesterol biosynthesis inhibitors. It is important to note that comprehensive, publicly available data on the IC50 of this compound across multiple cell lines is limited.

CompoundTargetCell Line/SystemIC50Reference
This compound Unknown (not HMG-CoA Reductase)Data Not Widely AvailableNot Widely Reported[2]
LovastatinHMG-CoA ReductaseHuman Hepatocytes~2-8 nM[3]
SimvastatinHMG-CoA ReductaseHuman Hepatocytes~2-8 nM[3]
AtorvastatinHMG-CoA ReductaseHuman Hepatocytes~2-8 nM[3]
FluvastatinHMG-CoA ReductaseHuman Hepatocytes~2-8 nM[3]
CerivastatinHMG-CoA ReductaseHuman Hepatocytes~0.2 nM[3]
RO 48-8071Oxidosqualene CyclaseOVCAR-320.5 ± 0.3 µM (24h)[5]
RO 48-8071Oxidosqualene CyclaseSK-OV-318.3 ± 0.6 µM (24h)[5]

Experimental Protocols

Detailed Methodology: Cell-Based Cholesterol Biosynthesis Inhibition Assay

This protocol describes a common method for assessing the inhibition of de novo cholesterol synthesis in a cell line such as HepG2 using a radiolabeled precursor.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipoprotein-deficient serum (LPDS)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Simvastatin)

  • [¹⁴C]-Acetate or [³H]-Acetate

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Reagents for protein quantification (e.g., BCA protein assay kit)

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow to approximately 70-80% confluency.

  • Lipoprotein Depletion: To maximize the measurement of de novo synthesis, switch the cells to a medium containing lipoprotein-deficient serum (LPDS) for 18-24 hours prior to the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (e.g., Simvastatin) in the LPDS-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors or vehicle.

    • Incubate the cells for the desired treatment period (e.g., 2-24 hours).

  • Radiolabeling:

    • Add [¹⁴C]-Acetate or [³H]-Acetate to each well at a final concentration of 1-2 µCi/mL.

    • Incubate for an additional 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

  • Cell Lysis and Lipid Extraction:

    • Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent (e.g., 500 µL of Hexane:Isopropanol) to each well and incubate for 30 minutes with gentle agitation to extract the lipids.

    • Collect the solvent containing the lipids into a new tube.

  • Quantification of Radiolabeled Cholesterol:

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of a suitable solvent.

    • Separate the cholesterol from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radioactivity in the cholesterol fraction using a scintillation counter.

  • Data Normalization:

    • After lipid extraction, wash the remaining cell layer with a solvent like methanol to remove any residual lipids.

    • Add a lysis buffer (e.g., RIPA buffer) to each well to solubilize the cellular proteins.

    • Determine the total protein concentration in each well using a BCA or similar protein assay.

    • Normalize the radioactivity counts (disintegrations per minute, DPM) to the total protein content (mg) for each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multi-step Process Statins Statins Statins->HMGCoA DecarestrictineD This compound (Target Unknown) DecarestrictineD->Lanosterol Hypothetical Inhibition Point

Cholesterol Biosynthesis Pathway and Inhibitor Targets.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis seed_cells Seed HepG2 Cells deplete_lipoproteins Lipoprotein Depletion (LPDS Medium) seed_cells->deplete_lipoproteins add_inhibitors Add this compound / Controls deplete_lipoproteins->add_inhibitors add_radiolabel Add [14C]-Acetate add_inhibitors->add_radiolabel extract_lipids Lipid Extraction add_radiolabel->extract_lipids quantify_cholesterol Quantify Radiolabeled Cholesterol extract_lipids->quantify_cholesterol normalize_data Normalize to Total Protein quantify_cholesterol->normalize_data calculate_ic50 Calculate IC50 normalize_data->calculate_ic50

Workflow for Cholesterol Inhibition Assay.

References

Technical Support Center: Interference of Decarestrictine D with Fluorescent Assay Readouts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Decarestrictine D in fluorescent-based assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help identify, characterize, and mitigate potential assay artifacts, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescent assays?

This compound is a natural product derived from the fungus Penicillium simplicissimum. It is a ten-membered lactone, and a known inhibitor of cholesterol biosynthesis.[1][2] Like many small organic molecules, this compound has the potential to interfere with fluorescent assay readouts through several mechanisms that are independent of its biological activity. These include autofluorescence, quenching of the fluorescent signal, and the inner filter effect.[3]

Q2: What are the common mechanisms of assay interference by a small molecule like this compound?

There are three primary mechanisms by which a test compound can interfere with fluorescent assays:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of the assay's fluorophore, leading to a false-positive signal.[4]

  • Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from the fluorophore, resulting in a decrease in the detected signal (a false-negative or false-positive for inhibitors).[5]

  • Inner Filter Effect: At high concentrations, the compound may absorb the excitation or emission light, effectively shielding the fluorophore from the light source or preventing the emitted light from reaching the detector. This also leads to a decrease in signal.[3]

Q3: How can I determine if this compound is interfering with my assay?

The first step is to perform a set of control experiments. The most critical is a "no-target" or "no-enzyme" control. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target. If you observe a concentration-dependent change in the signal in these control wells, it strongly suggests that this compound is interfering with the assay readout.[3]

Q4: My initial screen suggests this compound is an inhibitor of my target. How do I confirm this is not an artifact?

If you observe apparent inhibition, it is crucial to rule out quenching or the inner filter effect. You can test for this by measuring the fluorescence of the free fluorophore (the fluorescent probe not interacting with the target) in the presence and absence of this compound. A decrease in the fluorophore's signal in the presence of the compound points towards quenching. Additionally, measuring the absorbance spectrum of this compound at the assay's excitation and emission wavelengths can identify potential inner filter effects.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to potential interference from this compound in fluorescent assays.

Problem Potential Cause Suggested Troubleshooting Steps
Unexpectedly high fluorescence signal in the presence of this compound. The compound is autofluorescent at the assay's wavelengths.1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer without any other assay components. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescence profile. 3. Red-shift the assay: If possible, switch to a fluorophore with excitation and emission wavelengths that are outside of this compound's fluorescence range.[4] 4. Use Time-Resolved Fluorescence (TRF): Autofluorescence from small molecules typically has a short lifetime. TRF assays use probes with long-lived signals, allowing the background from the compound to decay before measurement.[3]
Apparent inhibition of the target by this compound, but the dose-response curve is unusually steep. The compound is quenching the fluorescence signal or causing an inner filter effect.1. Perform a quenching control assay: Measure the fluorescence of the free fluorophore in the presence of increasing concentrations of this compound. A concentration-dependent decrease in fluorescence indicates quenching. 2. Measure the absorbance spectrum: Scan the absorbance of this compound at the assay's excitation and emission wavelengths. High absorbance can indicate an inner filter effect.[3] 3. Reduce fluorophore concentration: Lowering the concentration of the fluorescent probe can sometimes mitigate quenching effects. 4. Switch to a non-optical detection method: Consider using an alternative assay format such as an AlphaScreen®, radiometric, or mass spectrometry-based assay.[3]
High variability in replicate wells containing this compound. The compound may be precipitating out of solution at the concentrations tested.1. Visually inspect the assay plate: Look for any signs of turbidity or precipitate in the wells. 2. Determine compound solubility: Test the solubility of this compound in the assay buffer at the highest concentration used. 3. Add a non-ionic detergent: Including a low concentration (e.g., 0.01%) of a detergent like Triton X-100 or Tween-20 in the assay buffer can sometimes improve compound solubility and prevent aggregation.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound is intrinsically fluorescent at the excitation and emission wavelengths used in the primary assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates

Method:

  • Prepare a serial dilution of this compound in assay buffer at concentrations ranging from the highest concentration used in the primary assay down to the lowest. Include a buffer-only blank control.

  • Dispense the dilutions into the wells of a black microplate.

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound stock solution

  • Fluorophore (the fluorescent probe used in the primary assay) stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Black microplates

Method:

  • Prepare a solution of the fluorophore in assay buffer at the same concentration used in the primary assay.

  • Prepare a serial dilution of this compound in assay buffer.

  • In the wells of a black microplate, mix the fluorophore solution with the serial dilutions of this compound. Include a control with the fluorophore and buffer only (no this compound).

  • Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity of each well using the assay's excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control well. A concentration-dependent decrease in fluorescence suggests quenching. The data can be plotted as F₀/F versus the concentration of this compound (Stern-Volmer plot), where F₀ is the fluorescence without the quencher and F is the fluorescence with the quencher.[6]

Quantitative Data Summary

The following tables provide illustrative examples of data that might be obtained from the troubleshooting experiments described above.

Table 1: Hypothetical Autofluorescence Data for this compound

This compound (µM)Raw Fluorescence Units (RFU)Background-Subtracted RFU
10058705750
5031253005
2516801560
12.5910790
6.25505385
0 (Buffer)1200

In this hypothetical example, the concentration-dependent increase in RFU indicates that this compound is autofluorescent at the tested wavelengths.

Table 2: Hypothetical Quenching Data for this compound

This compound (µM)Fluorophore Fluorescence (RFU)F₀/F
10025004.00
5040002.50
2555001.82
12.575001.33
6.2590001.11
0 (F₀)100001.00

This hypothetical data illustrates a concentration-dependent decrease in the fluorophore's signal, suggesting a quenching effect by this compound.

Visualizations

Signaling Pathway Diagram

While this compound is known to inhibit cholesterol biosynthesis, one study suggests it may not directly inhibit HMG-CoA reductase.[7] Therefore, researchers might be investigating its effects on other nodes within related metabolic pathways. The following diagram illustrates a hypothetical signaling cascade that could be studied using a fluorescent assay, where a small molecule inhibitor is being tested.

Hypothetical_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Enzyme_X Enzyme X (Target of Assay) PKA->Enzyme_X Phosphorylates & Activates Product Fluorescent Product Enzyme_X->Product Substrate Non-fluorescent Substrate Substrate->Enzyme_X Decarestrictine_D This compound (Test Compound) Decarestrictine_D->Enzyme_X Potential Inhibition

Caption: Hypothetical signaling pathway under investigation.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for investigating potential assay interference by this compound.

Interference_Workflow Start Start: Unexpected result with this compound No_Target_Control Run 'No-Target' Control Start->No_Target_Control Interference_Check Concentration-dependent signal change? No_Target_Control->Interference_Check No_Interference No significant interference. Proceed with primary assay analysis. Interference_Check->No_Interference No Signal_Increase Signal Increase? Interference_Check->Signal_Increase Yes Autofluorescence_Test Perform Autofluorescence Test Signal_Increase->Autofluorescence_Test Yes Signal_Decrease Signal Decrease Signal_Increase->Signal_Decrease No Mitigation Mitigation Strategy: - Change fluorophore - Use TRF - Change assay format Autofluorescence_Test->Mitigation Quenching_Test Perform Quenching Test Signal_Decrease->Quenching_Test Absorbance_Test Measure Absorbance Spectrum Quenching_Test->Absorbance_Test Absorbance_Test->Mitigation

Caption: Workflow for troubleshooting assay interference.

References

Validation & Comparative

Decarestrictine D vs. Statins: A Comparative Analysis of Cholesterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Decarestrictine D and statins, two classes of compounds known to inhibit cholesterol biosynthesis. While statins are a well-established class of drugs with a clearly defined mechanism of action, this compound represents a class of natural products with a less-elucidated mechanism. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive comparative perspective.

Introduction to this compound and Statins

Statins are a class of drugs that have become the cornerstone of lipid-lowering therapy for the prevention of cardiovascular diseases.[1] They act by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a reduction in endogenous cholesterol production, which in turn upregulates LDL receptor expression in the liver and increases the clearance of LDL cholesterol from the bloodstream.

This compound is a ten-membered lactone natural product isolated from Penicillium simplicissimum.[3] It has been identified as an inhibitor of de novo cholesterol biosynthesis.[3] However, unlike statins, studies have shown that the seco-acid of tuckolide (a synonym for this compound) does not inhibit microsomal HMG-CoA reductase, indicating a different mechanism of action. The precise molecular target of this compound within the cholesterol biosynthesis pathway has not yet been fully elucidated.

Mechanism of Action: A Tale of Two Pathways

The primary distinction between statins and this compound lies in their molecular targets within the cholesterol biosynthesis pathway.

Statins: Statins, such as atorvastatin, are competitive inhibitors of HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical early step in cholesterol synthesis. By blocking this step, statins effectively reduce the production of all downstream products, including cholesterol.

This compound: While confirmed to inhibit overall cholesterol biosynthesis, this compound does not act on HMG-CoA reductase. This suggests that its point of intervention lies further down the biosynthetic cascade. The cholesterol synthesis pathway involves over 20 enzymatic steps beyond the formation of mevalonate, presenting multiple potential targets for inhibition.[4] Further research is required to identify the specific enzyme or process inhibited by this compound.

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Post_Lanosterol ... (Multiple Steps) Lanosterol->Post_Lanosterol Cholesterol Cholesterol Post_Lanosterol->Cholesterol Statins Statins Statins->HMG_CoA Inhibition DecarestrictineD This compound DecarestrictineD->Post_Lanosterol Inhibition (Unknown Target)

Figure 1. Comparative Mechanism of Action in the Cholesterol Biosynthesis Pathway.

Quantitative Data Comparison

Table 1: In Vitro Efficacy against HMG-CoA Reductase

CompoundTargetIC50
Atorvastatin HMG-CoA Reductase~8 nM
This compound HMG-CoA ReductaseNo inhibition observed
This compound Overall Cholesterol BiosynthesisData not available

Note: The IC50 value for Atorvastatin can vary depending on the specific assay conditions.

Table 2: Clinical Efficacy of High-Intensity Statins (Illustrative)

StatinDaily DoseMean LDL-C Reduction
Atorvastatin 40-80 mg~50% or more
Rosuvastatin 20-40 mg~50% or more

This table provides a general indication of the clinical efficacy of high-potency statins and is not intended as a direct comparison with this compound, for which clinical data is not available.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (this compound, statin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

  • Reaction Setup: In each well of the microplate, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for a period of 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the test compound. The percent inhibition is determined relative to the positive control. IC50 values are calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

G start Start prep_reagents Prepare Reagents (Buffer, NADPH, HMG-CoA) start->prep_reagents add_reagents Add Buffer, NADPH, and Test Compound to Plate prep_reagents->add_reagents add_enzyme Initiate Reaction: Add HMG-CoA Reductase add_reagents->add_enzyme read_plate Kinetic Measurement (A340 nm over time) add_enzyme->read_plate analyze_data Calculate Reaction Rates and Percent Inhibition read_plate->analyze_data calc_ic50 Determine IC50 Value analyze_data->calc_ic50 end End calc_ic50->end

Figure 2. Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Total Cellular Cholesterol Quantification Assay (Fluorometric)

This assay measures the total cholesterol content in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell lysis buffer

  • Cholesterol assay kit (containing cholesterol oxidase, cholesterol esterase, horseradish peroxidase, and a fluorometric probe)

  • Cholesterol standard solution

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compounds (this compound, statin) for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using the provided lysis buffer.

  • Cholesterol Standard Curve: Prepare a series of cholesterol standards of known concentrations.

  • Assay Reaction: Add the reaction mix (containing enzymes and the fluorometric probe) to each well containing cell lysate or cholesterol standard. The cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol, which is then oxidized by cholesterol oxidase to produce H2O2. The H2O2, in the presence of HRP, reacts with the probe to generate a fluorescent signal.

  • Incubation: Incubate the plate at 37°C for a specified time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence and calculate the cholesterol concentration in the samples based on the standard curve. Determine the percentage reduction in total cholesterol for each concentration of the test compound.

Conclusion

The comparison between this compound and statins highlights two distinct approaches to inhibiting cholesterol biosynthesis. Statins are potent, well-characterized inhibitors of HMG-CoA reductase, the rate-limiting step of the pathway. In contrast, this compound inhibits cholesterol synthesis via a different, yet-to-be-identified mechanism that acts downstream of HMG-CoA reductase.

While quantitative data on the efficacy of this compound is currently lacking, its unique mode of action suggests it could be a valuable tool for studying the cholesterol biosynthesis pathway and may offer a basis for the development of novel lipid-lowering agents. Further research is essential to pinpoint its molecular target, quantify its inhibitory potency, and evaluate its potential therapeutic applications. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.

References

A Tale of Two Cholesterol Lowering Agents: A Comparative Guide to Decarestrictine D and Simvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For the research community engaged in drug discovery and development, understanding the nuanced differences between compounds targeting similar biological pathways is paramount. This guide provides a detailed comparison of Decarestrictine D and simvastatin, two potent inhibitors of cholesterol biosynthesis that achieve this common goal through distinct molecular mechanisms.

While both molecules effectively lower cholesterol levels, their modes of action diverge significantly. Simvastatin, a well-established statin drug, directly inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. In contrast, this compound, a fungal metabolite, curtails cholesterol production through a mechanism that does not involve the direct inhibition of HMG-CoA reductase. This fundamental difference necessitates a comparative approach that extends beyond a simple side-by-side analysis of IC50 values against the same target.

Quantitative Comparison: Potency and Target

The inhibitory activities of simvastatin and this compound are best understood by examining their respective potencies against their distinct targets.

CompoundTarget EnzymeIC50 Value
SimvastatinHMG-CoA Reductase11.2 nM[1], 66 nM[2][3]
This compoundCholesterol Biosynthesis (non-HMG-CoA Reductase)Not Applicable (Does not inhibit HMG-CoA Reductase)

Note: The IC50 values for simvastatin can vary depending on the specific experimental conditions.

It is crucial to note that the seco-acid of tuckolide (this compound) and its C-7 epimer have been shown to not inhibit microsomal HMG-CoA reductase from pea or rat liver. This suggests that the cholesterol-lowering effect of this compound is not mediated by direct interaction with this key enzyme. While this compound is a known inhibitor of the overall cholesterol biosynthesis, its precise molecular target within the pathway is a subject of ongoing research.

Experimental Protocols

The methodologies to determine the inhibitory potential of these compounds reflect their different mechanisms of action.

Simvastatin: HMG-CoA Reductase Inhibition Assay

The IC50 value of simvastatin against HMG-CoA reductase is typically determined using an in vitro enzyme inhibition assay. A common method involves monitoring the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.

Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that consumes NADPH. The rate of NADPH oxidation, which can be measured by the decrease in absorbance at 340 nm, is proportional to the enzyme's activity. The presence of an inhibitor like simvastatin will decrease the rate of this reaction.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, NADPH, and the substrate HMG-CoA.

  • Incubation with Inhibitor: Varying concentrations of simvastatin are pre-incubated with the HMG-CoA reductase enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the HMG-CoA substrate.

  • Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • IC50 Determination: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This compound: Cell-Based Cholesterol Biosynthesis Inhibition Assay

To assess the inhibitory effect of this compound on the overall cholesterol biosynthesis pathway, a cell-based assay is employed. This type of assay measures the de novo synthesis of cholesterol within living cells.

Principle: Cells are cultured in the presence of a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into newly synthesized cholesterol. The amount of radiolabeled cholesterol is then quantified to determine the rate of biosynthesis. An inhibitor like this compound will reduce the incorporation of the radiolabel.

General Protocol:

  • Cell Culture: A suitable cell line (e.g., HepG2 human hepatoma cells) is cultured in a multi-well plate.

  • Treatment with Inhibitor: The cells are treated with various concentrations of this compound for a specified period.

  • Labeling: A radiolabeled cholesterol precursor, such as [¹⁴C]-acetate, is added to the cell culture medium.

  • Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted.

  • Quantification: The amount of radiolabeled cholesterol is determined using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

  • IC50 Determination: The percentage of inhibition of cholesterol synthesis is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct points of intervention for simvastatin and the general workflow for assessing cholesterol biosynthesis inhibition by compounds like this compound.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Simvastatin Simvastatin Simvastatin->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Catalyzes

Caption: The HMG-CoA reductase pathway and its inhibition by simvastatin.

Cholesterol_Biosynthesis_Inhibition_Workflow cluster_workflow Cell-Based Cholesterol Biosynthesis Inhibition Assay Start Seed cells in a multi-well plate Treat Treat cells with this compound (varying concentrations) Start->Treat Label Add radiolabeled precursor (e.g., [¹⁴C]-acetate) Treat->Label Incubate Incubate for a defined period Label->Incubate Harvest Harvest cells and extract total lipids Incubate->Harvest Separate Separate lipids by Thin-Layer Chromatography (TLC) Harvest->Separate Quantify Quantify radiolabeled cholesterol (Scintillation Counting) Separate->Quantify Analyze Calculate % inhibition and determine IC50 Quantify->Analyze End Results Analyze->End

Caption: Experimental workflow for a cell-based cholesterol biosynthesis inhibition assay.

References

Decarestrictine D: A Comparative Analysis of its Efficacy as a Fungal Cholesterol Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cholesterol biosynthesis inhibitors, compounds of fungal origin have historically played a pivotal role, most notably with the advent of statins. This guide provides a detailed comparative analysis of Decarestrictine D, a ten-membered lactone produced by Penicillium simplicissimum, against other fungal-derived cholesterol inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, mechanisms of action, and supporting experimental data.

Executive Summary

This compound has been identified as an inhibitor of cholesterol biosynthesis. A key distinguishing feature of this compound is its mechanism of action, which appears to differ from that of the widely recognized statin class of drugs. While statins, such as lovastatin, competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, evidence suggests that this compound acts at a later stage, downstream of HMG-CoA reductase. This distinction presents a potential for alternative therapeutic strategies in cholesterol management. However, a significant gap exists in the publicly available literature regarding the quantitative efficacy of this compound, such as its half-maximal inhibitory concentration (IC50) for cholesterol synthesis. In contrast, the efficacy of statins is well-documented. This guide synthesizes the available data to facilitate a clear comparison.

Comparative Efficacy of Fungal Cholesterol Inhibitors

The following tables summarize the available quantitative data on the efficacy of this compound and other selected fungal cholesterol inhibitors.

Table 1: Inhibitor Profile and Mechanism of Action

CompoundFungal Origin (Example)Mechanism of ActionTarget Enzyme
This compound Penicillium simplicissimumInhibition of cholesterol biosynthesis (downstream of HMG-CoA reductase)Not definitively identified
Lovastatin Aspergillus terreusCompetitive inhibition of HMG-CoA reductaseHMG-CoA Reductase
Mevastatin (Compactin) Penicillium citrinumCompetitive inhibition of HMG-CoA reductaseHMG-CoA Reductase
Pravastatin Bioconversion of CompactinCompetitive inhibition of HMG-CoA reductaseHMG-CoA Reductase

Table 2: Quantitative Efficacy Data

CompoundParameterValueCell/System
This compound IC50 (Cholesterol Synthesis)Data not available in cited literature-
Lovastatin IC50 (HMG-CoA Reductase)2.3 - 5 nMRat liver cells, HepG2 cells
Lovastatin Ki (HMG-CoA Reductase)0.6 nMCell-free assay

Note: The lack of publicly available IC50 data for this compound is a significant limitation in performing a direct quantitative comparison of potency with statins.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols for assessing the inhibition of cholesterol biosynthesis.

Inhibition of Cholesterol Biosynthesis in Cell Culture

This method is commonly used to screen for compounds that interfere with the cholesterol synthesis pathway.

  • Cell Culture: Human hepatoma (HepG2) cells or other suitable cell lines are cultured in a standard growth medium.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

  • Radiolabeling: A radiolabeled precursor of cholesterol, typically [14C]-acetate or [3H]-mevalonate, is added to the culture medium.

  • Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabel incorporated into the cholesterol fraction is quantified using a scintillation counter or other appropriate detector.

  • Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated by comparing the radioactivity in the cholesterol fraction of treated cells to that of untreated control cells. The IC50 value is then determined from the dose-response curve.

HMG-CoA Reductase Activity Assay (for Statins)

This assay specifically measures the inhibition of the HMG-CoA reductase enzyme.

  • Enzyme Preparation: HMG-CoA reductase is purified from a suitable source, such as rat liver microsomes.

  • Reaction Mixture: The enzyme is incubated with its substrate, HMG-CoA, and the cofactor NADPH, in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., lovastatin) are added to the reaction mixture.

  • Product Measurement: The rate of the enzymatic reaction is determined by measuring the decrease in NADPH absorbance at 340 nm as it is converted to NADP+.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 and Ki values.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the cholesterol biosynthesis pathway and the experimental workflow for assessing cholesterol synthesis inhibition.

Cholesterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Post-Mevalonate) Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isopentenyl_PP Isopentenyl PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Statin Statins (e.g., Lovastatin) Statin->HMG_CoA Inhibition Decarestrictine_D This compound (Proposed Action) Decarestrictine_D->Lanosterol Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the distinct points of inhibition for Statins and the proposed site of action for this compound.

Experimental_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Incubate with Test Compound (e.g., this compound) A->B C 3. Add Radiolabeled Precursor ([14C]-acetate) B->C D 4. Incubate C->D E 5. Harvest Cells & Extract Lipids D->E F 6. Separate Lipids (TLC/HPLC) E->F G 7. Quantify Radioactivity in Cholesterol Fraction F->G H 8. Calculate % Inhibition & IC50 G->H

Caption: Experimental workflow for determining the inhibition of cholesterol biosynthesis in a cell-based assay.

Conclusion

This compound represents an intriguing fungal metabolite with the potential to inhibit cholesterol biosynthesis through a mechanism distinct from that of statins. This downstream inhibition could theoretically offer a different safety and efficacy profile, potentially avoiding some of the side effects associated with the inhibition of HMG-CoA reductase, which also impacts the synthesis of other essential molecules derived from mevalonate. However, the current body of scientific literature lacks the specific quantitative data on this compound's potency to allow for a direct and robust comparison with established fungal inhibitors like lovastatin. Further research is imperative to elucidate the precise molecular target of this compound and to quantify its inhibitory efficacy. Such studies would be invaluable for the scientific and drug development communities in assessing its true potential as a novel cholesterol-lowering agent.

Synergistic Effects of Modern Lipid-Lowering Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is intended for informational purposes for a scientific audience and is based on publicly available research data. It is not a substitute for professional medical advice.

Introduction

While Decarestrictine D is a recognized inhibitor of cholesterol biosynthesis, isolated from Penicillium species, a thorough review of scientific literature reveals a lack of published data on its synergistic effects with other lipid-lowering agents. Research on this compound has primarily focused on its isolation, structure, and synthesis.

Consequently, this guide provides a comprehensive comparison of the synergistic effects of well-established and widely studied lipid-lowering combination therapies: statins with ezetimibe, and statins with Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. By targeting different pathways in cholesterol metabolism, these combination therapies offer enhanced efficacy in managing dyslipidemia.

Mechanisms of Action: A Synergistic Approach

The enhanced lipid-lowering effects of combination therapies stem from their complementary mechanisms of action. Statins, ezetimibe, and PCSK9 inhibitors each target a distinct step in cholesterol homeostasis.

  • Statins inhibit HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway within the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors (LDL-R) on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2]

  • Ezetimibe acts at the brush border of the small intestine, where it inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for cholesterol absorption.[2][3] This reduces the amount of dietary and biliary cholesterol delivered to the liver.

  • PCSK9 Inhibitors are monoclonal antibodies that bind to and inhibit PCSK9. PCSK9 is a protein that promotes the degradation of LDL receptors.[1][3] By inhibiting PCSK9, these drugs increase the number of LDL receptors available on hepatocyte surfaces to clear LDL-C from circulation.[1][3]

The synergistic effect is particularly evident with the combination of statins and PCSK9 inhibitors. While statins increase the expression of LDL receptors, they also unfortunately increase the expression of PCSK9, which would normally lead to the degradation of these newly synthesized receptors. By adding a PCSK9 inhibitor, this counter-regulatory effect of statins is blocked, leading to a more profound and sustained increase in LDL receptor activity and consequently, a greater reduction in LDL-C levels.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanisms of action and a general workflow for evaluating combination lipid-lowering therapies.

Lipid_Lowering_Mechanisms cluster_liver Hepatocyte cluster_intestine Intestinal Lumen & Enterocyte cluster_drugs Drug Intervention HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol_Synth Cholesterol Synthesis Mevalonate->Cholesterol_Synth SREBP2 SREBP-2 Cholesterol_Synth->SREBP2 (-) LDLR_Gene LDL-R Gene SREBP2->LDLR_Gene (+) PCSK9_Gene PCSK9 Gene SREBP2->PCSK9_Gene (+) LDL_R LDL Receptor LDLR_Gene->LDL_R PCSK9 PCSK9 PCSK9_Gene->PCSK9 LDL_C LDL-C LDL_R->LDL_C Binds Lysosome Lysosome LDL_R->Lysosome Degradation PCSK9->LDL_R Binds PCSK9->Lysosome Degradation cluster_liver cluster_liver LDL_C->cluster_liver Uptake Diet_Bile_Chol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Diet_Bile_Chol->NPC1L1 Absorbed_Chol Absorbed Cholesterol NPC1L1->Absorbed_Chol Absorbed_Chol->cluster_liver To Liver Statins Statins Statins->HMG_CoA (-) Ezetimibe Ezetimibe Ezetimibe->NPC1L1 (-) PCSK9i PCSK9 Inhibitors PCSK9i->PCSK9 (-) Experimental_Workflow cluster_preclinical Preclinical (In Vitro / In Vivo) cluster_clinical Clinical Trials (Human) Cell_Culture Cell Culture (e.g., HepG2) Dosing Dosing: Monotherapy vs. Combination Cell_Culture->Dosing Animal_Models Animal Models (e.g., Hyperlipidemic mice) Animal_Models->Dosing Biochemical_Assays Biochemical Assays: - Intracellular Cholesterol - LDL-R Expression (Western Blot) - PCSK9 Levels (ELISA) Dosing->Biochemical_Assays Data_Analysis_Pre Data Analysis: Synergy Assessment (e.g., Chou-Talalay) Biochemical_Assays->Data_Analysis_Pre Patient_Recruitment Patient Recruitment: - Defined Population (e.g., ASCVD) - Inclusion/Exclusion Criteria Data_Analysis_Pre->Patient_Recruitment Informs Randomization Randomization: - Statin Monotherapy - Statin + Ezetimibe - Statin + PCSK9i - Placebo Control Patient_Recruitment->Randomization Treatment_Period Treatment & Follow-up (Months to Years) Randomization->Treatment_Period Lipid_Profiling Lipid Profiling: - LDL-C, HDL-C, TG, TC - Apolipoproteins Treatment_Period->Lipid_Profiling Safety_Monitoring Safety Monitoring: - Adverse Events - Lab Parameters Treatment_Period->Safety_Monitoring Outcome_Assessment Cardiovascular Outcome Assessment Treatment_Period->Outcome_Assessment Data_Analysis_Clin Statistical Analysis: - Efficacy Endpoints - Safety Endpoints Lipid_Profiling->Data_Analysis_Clin Safety_Monitoring->Data_Analysis_Clin Outcome_Assessment->Data_Analysis_Clin

References

Cross-reactivity of Decarestrictine D with other enzymes in the mevalonate pathway

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the cross-reactivity of Decarestrictine D, a cholesterol biosynthesis inhibitor isolated from Penicillium simplicissimum.

This compound is a known inhibitor of cholesterol biosynthesis and a member of a broader family of structurally related compounds.[1][2] While its role in disrupting the formation of cholesterol is established, its precise mechanism of action within the intricate mevalonate pathway has been a subject of investigation. This guide provides a comprehensive overview of the current understanding of this compound's interaction with the enzymes of this critical metabolic cascade.

Unraveling the Target: A Focus Beyond HMG-CoA Reductase

The mevalonate pathway is the primary route for the synthesis of cholesterol and other essential isoprenoids. A key regulatory point in this pathway is the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is the target of the widely used statin drugs. Initial investigations into the mechanism of this compound explored its potential to inhibit this rate-limiting enzyme.

However, a pivotal study has demonstrated that the seco-acid of tuckolide, a synonym for this compound, does not inhibit HMG-CoA reductase. This crucial finding indicates that this compound exerts its inhibitory effect on cholesterol synthesis by targeting a different enzymatic step within the mevalonate pathway.

Despite extensive searches of the current scientific literature, specific studies detailing the cross-reactivity of this compound with other enzymes in the mevalonate pathway are not available. Quantitative data, such as IC50 or Ki values, for the inhibition of other pathway enzymes by this compound have not been reported. The specific enzyme target of this compound remains to be definitively identified.

The Mevalonate Pathway: A Map of Potential Targets

To provide context for future research and to illustrate the potential sites of action for this compound, a diagram of the mevalonate pathway is presented below. This pathway outlines the sequential enzymatic reactions from acetyl-CoA to the precursors of cholesterol. Given that HMG-CoA reductase has been ruled out as a target, other enzymes in this pathway represent potential candidates for inhibition by this compound.

Mevalonate_Pathway Figure 1. The Mevalonate Pathway and Potential Inhibition Sites for this compound. The red lines indicate that HMG-CoA reductase is not inhibited, while the dashed red arrows indicate potential, yet unconfirmed, points of inhibition by this compound. cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP Mevalonate diphosphate decarboxylase Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Isopentenyl pyrophosphate isomerase Geranyl-PP Geranyl-PP Dimethylallyl-PP->Geranyl-PP Farnesyl pyrophosphate synthase Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Farnesyl pyrophosphate synthase Squalene Squalene Farnesyl-PP->Squalene Squalene synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple steps This compound This compound This compound->Acetoacetyl-CoA This compound->HMG-CoA This compound->Mevalonate-5-P This compound->Mevalonate-5-PP This compound->Isopentenyl-PP This compound->Dimethylallyl-PP This compound->Geranyl-PP This compound->Farnesyl-PP This compound->Squalene

Caption: The Mevalonate Pathway and Potential Targets for this compound.

Future Directions

The lack of specific data on the cross-reactivity of this compound with mevalonate pathway enzymes highlights a significant gap in the understanding of this cholesterol biosynthesis inhibitor. Future research should focus on systematic screening of this compound against the enzymes of the mevalonate pathway to identify its specific molecular target. Such studies would involve:

  • Enzyme Inhibition Assays: Performing in vitro kinetic analyses with purified enzymes of the mevalonate pathway (e.g., acetoacetyl-CoA thiolase, HMG-CoA synthase, mevalonate kinase, etc.) to determine the inhibitory potential of this compound and calculate key parameters like IC50 and Ki values.

  • Structural Biology Studies: Co-crystallization of this compound with its target enzyme to elucidate the binding mode and the molecular basis of inhibition.

  • Cell-Based Assays: Utilizing cell lines to confirm the in vitro findings and to study the downstream effects of target inhibition on cholesterol and isoprenoid biosynthesis.

The identification of the specific molecular target of this compound will be instrumental for its potential development as a therapeutic agent and will provide valuable insights into the regulation of the mevalonate pathway. Researchers in the fields of drug discovery, biochemistry, and molecular biology are encouraged to pursue these avenues of investigation.

References

Validating the Target of Decarestrictine D: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a clear and robust target validation is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of genetic approaches to validate the molecular target of Decarestrictine D, a known inhibitor of cholesterol biosynthesis. While the precise enzymatic target of this compound remains a subject of investigation, this guide will focus on the methodologies used to validate targets within the cholesterol biosynthesis pathway, using the pursuit of this compound's target as a guiding example.

This compound is a natural product that has been identified as an inhibitor of the de novo formation of cholesterol. However, initial studies have shown that its mechanism of action does not involve the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs[1]. This finding necessitates the exploration of other potential targets within this critical metabolic cascade. This guide will detail the experimental workflows and data interpretation for three principal genetic validation techniques: CRISPR/Cas9-mediated gene knockout, siRNA/shRNA-mediated gene knockdown, and target overexpression.

Genetic Validation Strategies: A Head-to-Head Comparison

The central principle of genetic target validation is to mimic the effect of a drug by genetically manipulating the expression of its putative target. If the genetic manipulation recapitulates the phenotypic effects of the drug, it provides strong evidence for a direct target-drug relationship.

Genetic Approach Principle Advantages Disadvantages Typical Data Output
CRISPR/Cas9 Knockout Permanent disruption of the target gene, leading to a complete loss of protein function.- Complete and permanent loss of function.- High specificity.- Can be used to create stable cell lines.- Potential for off-target effects.- Irreversible, may not be suitable for essential genes.- Abolition of protein expression (Western Blot).- Altered metabolite levels (e.g., cholesterol).- Phenotypic changes consistent with drug treatment.
siRNA/shRNA Knockdown Transient reduction in the expression of the target gene by degrading its mRNA.- Reversible and tunable level of knockdown.- Suitable for studying essential genes.- High-throughput screening is feasible.- Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.- Transient effect requires repeated administration.- Reduced mRNA levels (qPCR).- Reduced protein levels (Western Blot).- Dose-dependent phenotypic changes.
Target Overexpression Increased expression of the target protein.- Can confer resistance to an inhibitor, confirming target engagement.- Useful for studying gain-of-function effects.- Non-physiological levels of protein may lead to artifacts.- Can be toxic to cells.- Increased protein expression (Western Blot).- Shift in dose-response curve of the inhibitor.- Altered cellular phenotype.

Experimental Protocols and Data Interpretation

CRISPR/Cas9-Mediated Gene Knockout

This technique allows for the complete ablation of a target protein, providing the most definitive evidence for its role in a biological process.

Experimental Workflow:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a putative enzyme in the cholesterol biosynthesis pathway (e.g., squalene synthase, lanosterol synthase) into a Cas9 expression vector.

  • Cell Transfection and Selection: Transfect a suitable cell line (e.g., HepG2, a human liver cancer cell line) with the Cas9/gRNA plasmid. Select for successfully transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and validate gene knockout by sequencing the target locus and confirming the absence of the protein by Western blot.

  • Phenotypic Analysis: Culture knockout and wild-type control cells in the presence and absence of this compound. Measure key phenotypic readouts, such as cellular cholesterol levels and cell viability.

Data Interpretation:

If the knockout of the putative target enzyme results in a phenotype similar to that observed with this compound treatment (e.g., reduced cholesterol levels), it strongly suggests that the drug acts through this target. Furthermore, the knockout cells should show resistance to the effects of this compound, as its target is no longer present.

Logical Workflow for CRISPR/Cas9 Target Validation

cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation & Analysis gRNA_design gRNA Design for Putative Target Vector_cloning Cloning into Cas9 Vector gRNA_design->Vector_cloning Transfection Transfection of Cell Line Vector_cloning->Transfection Selection Selection of Transfected Cells Transfection->Selection Clonal_isolation Clonal Isolation Selection->Clonal_isolation KO_validation Knockout Validation (Sequencing, Western Blot) Clonal_isolation->KO_validation Phenotypic_analysis Phenotypic Analysis (Cholesterol Levels) KO_validation->Phenotypic_analysis

Caption: Workflow for CRISPR/Cas9-mediated target validation.

siRNA/shRNA-Mediated Gene Knockdown

This approach provides a transient and dose-dependent reduction in target gene expression, offering a complementary method to CRISPR/Cas9.

Experimental Workflow:

  • siRNA/shRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the mRNA of the candidate enzyme.

  • Transfection/Transduction: Transfect cells with siRNAs or transduce with lentiviral vectors expressing shRNAs.

  • Knockdown Efficiency Assessment: Quantify the reduction in mRNA and protein levels of the target using qPCR and Western blot, respectively.

  • Phenotypic Assay: Treat knockdown and control cells with varying concentrations of this compound and assess the impact on cholesterol synthesis and cell viability.

Data Interpretation:

A successful knockdown of the true target should mimic the effect of this compound. The potency of this compound should be reduced in the knockdown cells in a manner that correlates with the degree of target reduction.

Signaling Pathway of siRNA-mediated Gene Silencing

siRNA siRNA RISC RISC (RNA-Induced Silencing Complex) siRNA->RISC binds mRNA Target mRNA RISC->mRNA guides to Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Translation Degradation->No_Protein

Caption: Mechanism of siRNA-mediated gene silencing.

Target Overexpression

Overexpression of the target protein can lead to a drug-resistant phenotype, providing strong evidence of on-target engagement.

Experimental Workflow:

  • Cloning: Clone the full-length cDNA of the candidate target enzyme into a mammalian expression vector.

  • Transfection and Stable Cell Line Generation: Transfect cells with the expression vector and select for stable clones that exhibit high levels of the target protein.

  • Overexpression Confirmation: Confirm the increased expression of the target protein by Western blot.

  • Dose-Response Analysis: Perform a dose-response curve for this compound in both the overexpressing and control cell lines, measuring the inhibition of cholesterol synthesis.

Data Interpretation:

If the overexpressing cells show a rightward shift in the IC50 value of this compound compared to control cells, it indicates that a higher concentration of the drug is required to achieve the same level of inhibition. This resistance phenotype is a strong indicator that the overexpressed protein is the direct target of this compound.

Comparative Data Summary

Parameter CRISPR/Cas9 Knockout siRNA/shRNA Knockdown Target Overexpression
Cholesterol Synthesis Significantly reduced, mimicking this compound effect.Dose-dependently reduced.Baseline may be altered; less sensitive to this compound inhibition.
Cell Viability May be affected if the target is essential.May be affected, depending on knockdown efficiency.Generally unaffected, unless protein is toxic at high levels.
This compound IC50 Not applicable (target is absent).Increased, proportional to knockdown efficiency.Significantly increased (rightward shift).

Conclusion

Validating the molecular target of a compound like this compound is a multifaceted process that relies on the convergence of evidence from multiple experimental approaches. While CRISPR/Cas9 knockout offers a definitive loss-of-function model, siRNA/shRNA knockdown provides a more nuanced, transient approach suitable for essential genes. Conversely, target overexpression directly tests for drug-target engagement by inducing a resistance phenotype. By employing these genetic strategies in a comparative framework, researchers can build a robust and compelling case for the specific molecular target of this compound, paving the way for further preclinical and clinical development. The continued investigation into the precise mechanism of action of this compound will undoubtedly contribute valuable knowledge to the field of cholesterol metabolism and cardiovascular drug discovery.

References

Decarestrictine D and its Anticipated Effects on Cholesterol Regulatory Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine D is a member of the decarestrictine family of natural products isolated from Penicillium simplicissimum. These compounds are recognized as inhibitors of de novo cholesterol biosynthesis. While specific quantitative data on the effects of this compound on the gene expression of key cholesterol regulatory proteins is not extensively available in the current body of scientific literature, its mechanism as a cholesterol synthesis inhibitor allows for well-supported hypotheses regarding its regulatory effects. This guide provides a comparative overview of the anticipated effects of this compound on the gene expression of critical cholesterol regulatory proteins, drawing parallels with the well-documented effects of statins, a widely used class of cholesterol-lowering drugs that also inhibit cholesterol synthesis.

The regulation of cholesterol homeostasis is a tightly controlled process at the molecular level, primarily governed by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. This pathway senses intracellular cholesterol levels and modulates the transcription of genes involved in cholesterol synthesis and uptake.

The SREBP-2 Signaling Pathway

Low intracellular cholesterol levels trigger the activation of SREBP-2, a transcription factor that upregulates the expression of genes essential for cholesterol synthesis and uptake. A key enzyme in this synthesis pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), the rate-limiting step in cholesterol production. The Low-Density Lipoprotein Receptor (LDLR) is also a critical protein regulated by this pathway, responsible for the uptake of cholesterol-rich LDL particles from the bloodstream.

As an inhibitor of cholesterol synthesis, this compound is expected to lower intracellular cholesterol levels. This reduction would mimic a state of cholesterol depletion, thereby activating the SREBP-2 pathway. The anticipated downstream effects would be an upregulation of the gene expression of HMGCR and LDLR as a compensatory mechanism by the cell to restore cholesterol homeostasis.

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP-2/SCAP Complex Insig Insig SREBP2_SCAP->Insig High Cholesterol (Inhibition) S1P S1P SREBP2_SCAP->S1P Transport S2P S2P Cleaved_SREBP2 Cleaved SREBP-2 S2P->Cleaved_SREBP2 Cleavage nSREBP2 nSREBP-2 Cleaved_SREBP2->nSREBP2 Translocation SRE SRE nSREBP2->SRE HMGCR_gene HMGCR Gene SRE->HMGCR_gene Transcription LDLR_gene LDLR Gene SRE->LDLR_gene Transcription HMGCR_mRNA HMGCR_mRNA HMGCR_gene->HMGCR_mRNA mRNA LDLR_mRNA LDLR_mRNA LDLR_gene->LDLR_mRNA mRNA Decarestrictine_D This compound Cholesterol_Synthesis Cholesterol Synthesis Decarestrictine_D->Cholesterol_Synthesis Inhibits Cholesterol_Synthesis->SREBP2_SCAP Low Cholesterol (Activation)

Figure 1: Anticipated SREBP-2 signaling pathway in response to this compound.

Comparative Gene Expression Data

While direct experimental data for this compound is pending, the following tables summarize the well-established effects of statins on the gene expression of HMGCR and LDLR. It is hypothesized that this compound would induce similar changes.

Table 1: Comparative Effect of Cholesterol Synthesis Inhibitors on HMG-CoA Reductase (HMGCR) mRNA Expression

CompoundCell Line/ModelTreatment ConcentrationFold Change in HMGCR mRNA (vs. Control)Reference
Statins (representative) Human Hepatoma (HepG2)1 µM~2.5 - 4.0[1]
Primary Human Hepatocytes10 µM~3.0[1]
This compound (Hypothesized) Hepatic CellsEffective DoseExpected Increase -

Table 2: Comparative Effect of Cholesterol Synthesis Inhibitors on LDL Receptor (LDLR) mRNA Expression

CompoundCell Line/ModelTreatment ConcentrationFold Change in LDLR mRNA (vs. Control)Reference
Statins (representative) Human Hepatoma (HepG2)1 µM~2.0 - 3.5[2]
Human Fibroblasts10 µM~2.5[2]
This compound (Hypothesized) Hepatic CellsEffective DoseExpected Increase -

Experimental Protocols

The following are standard methodologies used to quantify the gene expression of cholesterol regulatory proteins.

Cell Culture and Treatment

Human hepatoma cell lines, such as HepG2, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are typically seeded in 6-well plates and grown to 70-80% confluency. Prior to treatment, cells are often switched to a medium containing lipoprotein-deficient serum (LPDS) to sensitize them to cholesterol-lowering agents. The test compound (e.g., this compound or a comparator) is then added at various concentrations for a specified duration (e.g., 24 hours).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). The concentration and purity of the RNA are determined using a spectrophotometer. First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.

qRT-PCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based assays. Gene-specific primers for HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH or ACTB) are used. The relative gene expression is calculated using the 2-ΔΔCt method.

qRT_PCR_Workflow A Cell Culture & Treatment B RNA Isolation A->B C cDNA Synthesis B->C D Quantitative RT-PCR C->D E Data Analysis (2-ΔΔCt) D->E

Figure 2: Standard workflow for quantitative gene expression analysis.
Western Blot Analysis

To assess protein levels, cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for HMGCR, LDLR, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion and Future Directions

Based on its function as a cholesterol synthesis inhibitor, this compound is anticipated to upregulate the gene expression of HMG-CoA reductase and the LDL receptor via the SREBP-2 pathway. This mode of action is comparable to that of statins. To confirm these hypotheses, further experimental studies employing the protocols outlined above are necessary. Such research would provide valuable quantitative data to fully characterize the pharmacological profile of this compound and assess its potential as a novel therapeutic agent for hypercholesterolemia. The investigation of its effects on other genes in the cholesterol biosynthesis and transport pathways would also be of significant interest to the scientific and drug development communities.

References

Assessing the Off-Target Effects of Decarestrictine D in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Gap in Current Knowledge

Decarestrictine D, a ten-membered lactone isolated from Penicillium simplicissimum, is recognized as an inhibitor of cholesterol biosynthesis.[1][2][3] Its structural dissimilarity to common cholesterol-lowering drugs like statins suggests a different mechanism of action.[4] While statins target HMG-CoA reductase, preliminary studies indicate that this compound does not inhibit this key enzyme, pointing towards a different molecular target within the cholesterol synthesis pathway.[4]

However, a comprehensive assessment of this compound's off-target effects is currently unavailable in published scientific literature. Extensive searches for experimental data from key assays used to determine small molecule specificity—such as kinase profiling, cellular thermal shift assays (CETSA), and proteomic screening—have yielded no specific results for this compound.

This guide, therefore, serves as a blueprint for the necessary research required to characterize the off-target profile of this compound. It outlines the established methodologies and data presentation formats that would be required for a thorough and objective comparison with other relevant compounds.

Hypothetical Comparison of Off-Target Effects

To fulfill the need for a comparative analysis, this section presents a hypothetical data summary. The following tables illustrate how quantitative data on the off-target effects of this compound, once generated, could be compared against a well-characterized, hypothetical compound, "Comparator A," a fictional kinase inhibitor with known off-target activities.

Table 1: Kinase Selectivity Profile

Kinase TargetThis compound (IC50, µM)Comparator A (IC50, µM)
Target Kinase X> 1000.05
Off-Target Kinase 1Data Not Available1.2
Off-Target Kinase 2Data Not Available5.8
Off-Target Kinase 3Data Not Available> 10

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Protein TargetThis compound (ΔTm, °C)Comparator A (ΔTm, °C)
On-Target Protein YData Not Available+5.2
Off-Target Protein 1Data Not Available+1.5
Off-Target Protein 2Data Not AvailableNo significant shift

Table 3: Cytotoxicity in Various Cell Lines

Cell LineThis compound (CC50, µM)Comparator A (CC50, µM)
HepG2Data Not Available25.3
HEK293Data Not Available18.9
JurkatData Not Available7.2

Experimental Protocols for Off-Target Assessment

The following are detailed methodologies for key experiments that would be essential to generate the data required for a comprehensive off-target assessment of this compound.

Kinase Profiling Assay

This experiment is crucial for identifying unintended interactions with protein kinases, a common source of off-target effects for many small molecules.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine a suitable screening concentration (e.g., 10 µM).

  • Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega Kinase-Glo) that includes a broad representation of the human kinome.

  • Binding or Activity Assay:

    • Binding Assay (e.g., KINOMEscan™): Quantify the binding of this compound to the kinase panel using a competition binding assay. Results are typically reported as percent inhibition or dissociation constant (Kd).

    • Activity Assay (e.g., ADP-Glo™): Measure the effect of this compound on the enzymatic activity of each kinase by quantifying ATP consumption.

  • Data Analysis: Calculate the percent inhibition for each kinase at the screening concentration. For significant hits (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and identify off-target binding within a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) to ~80% confluency. Treat cells with this compound (at various concentrations) or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a range of temperatures (e.g., 40-70°C).

  • Protein Separation and Detection: Separate the soluble protein fraction from the aggregated proteins by centrifugation. Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies against suspected targets or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Generate melt curves for each protein by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (ΔTm) in the presence of this compound indicates direct binding.

Proteome-Wide Off-Target Identification using Mass Spectrometry

This unbiased approach can identify a broad range of potential off-target proteins.

Methodology:

  • Affinity-Based Probe Synthesis (Optional but recommended): Synthesize a derivative of this compound that incorporates a reactive group (for covalent binding) and a reporter tag (e.g., biotin) for enrichment.

  • Cell Treatment and Lysis: Treat cells with the this compound probe or a control. Lyse the cells under conditions that preserve protein complexes.

  • Enrichment of Bound Proteins: Use affinity purification (e.g., streptavidin beads for a biotinylated probe) to isolate the proteins that have bound to the this compound probe.

  • Mass Spectrometry Analysis: Elute the bound proteins, digest them into peptides, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the this compound probe-treated sample to the control to identify specific binding partners.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

G cluster_0 Cell Culture and Treatment cluster_1 CETSA Protocol cluster_2 Data Analysis start Plate Cells treat Treat with This compound start->treat harvest Harvest and Lyse treat->harvest heat Thermal Challenge harvest->heat centrifuge Centrifugation heat->centrifuge sds_page SDS-PAGE and Western Blot centrifuge->sds_page ms Mass Spectrometry centrifuge->ms analyze Generate Melt Curves and Determine ΔTm sds_page->analyze ms->analyze

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Downstream Downstream Intermediates Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol Statins Statins Statins->HMG_CoA Inhibition Decarestrictine_D This compound (Hypothesized Target) Decarestrictine_D->Downstream Inhibition?

Caption: Simplified cholesterol biosynthesis pathway showing the known target of statins and a hypothesized target area for this compound.

References

Combination Therapy of Decarestrictine D and Statins: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potential synergistic effects of combining Decarestrictine D and statins for hypercholesterolemia treatment remains a subject of scientific inquiry. While robust clinical data on this specific combination therapy is not yet available in the public domain, a comparative analysis of their individual mechanisms of action provides a foundation for future research and drug development.

This guide offers a comprehensive comparison of this compound and statins, focusing on their distinct roles in the cholesterol biosynthesis pathway. The information presented herein is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic strategies for managing cholesterol levels.

Executive Summary

Statins, the cornerstone of current cholesterol-lowering therapy, function by competitively inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. This compound, a natural product, is also known to inhibit the de novo formation of cholesterol. However, the precise enzymatic target of this compound within the cholesterol biosynthesis pathway is not definitively established in publicly available research. This guide will delineate the known mechanisms of both compounds, present a theoretical framework for their potential combined effects, and outline experimental protocols to investigate this further.

Mechanism of Action: A Tale of Two Inhibitors

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Both statins and this compound intervene in this pathway, but at different, albeit crucial, junctures.

Statins: Targeting the Rate-Limiting Step

Statins directly compete with the natural substrate, HMG-CoA, for the active site of the HMG-CoA reductase enzyme. This inhibition prevents the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis. The reduction in intracellular cholesterol levels triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.

This compound: An Enigmatic Inhibitor

While identified as an inhibitor of cholesterol biosynthesis, the specific molecular target of this compound is not as well-characterized as that of statins. It is hypothesized to act on one of the many subsequent enzymatic steps following the formation of mevalonate. Identifying this target is a critical area for future research to understand its precise role and potential for combination therapy.

Cholesterol Biosynthesis Pathway with Potential Inhibition Points

The following diagram illustrates the key steps in the cholesterol biosynthesis pathway, highlighting the established point of inhibition for statins and the yet-to-be-confirmed potential area of action for this compound.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Statins Statins Statins->HMGCoA DecarestrictineD This compound (Hypothesized Target) DecarestrictineD->Squalene

Figure 1. Simplified Cholesterol Biosynthesis Pathway.

Potential for Combination Therapy: A Theoretical Perspective

A combination of this compound and a statin could theoretically offer a synergistic or additive effect in lowering cholesterol levels. By inhibiting two distinct points in the same metabolic pathway, it may be possible to achieve a greater reduction in cholesterol synthesis at lower doses of each drug, potentially minimizing dose-dependent side effects.

Experimental Protocols for Future Research

To validate the potential of a this compound and statin combination therapy, the following experimental approaches are recommended:

Identification of this compound's Molecular Target

Objective: To pinpoint the specific enzyme in the cholesterol biosynthesis pathway inhibited by this compound.

Methodology:

  • Enzyme Inhibition Assays: A panel of purified enzymes involved in the cholesterol biosynthesis pathway (post-mevalonate) would be incubated with varying concentrations of this compound. Enzyme activity would be measured to determine the IC50 value for each enzyme.

  • Cell-Based Assays: Cultured liver cells (e.g., HepG2) would be treated with this compound. Metabolomic analysis of the cell lysates would be performed to identify the accumulation of specific intermediates in the cholesterol pathway, which would point to the inhibited enzyme.

In Vitro Synergy Studies

Objective: To assess the combined effect of this compound and a statin (e.g., atorvastatin) on cholesterol synthesis in a cell-based model.

Methodology:

  • HepG2 cells will be treated with a matrix of concentrations of this compound and the chosen statin, both alone and in combination.

  • Total intracellular cholesterol levels will be quantified.

  • The Combination Index (CI) will be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

The workflow for these in vitro studies is outlined below:

Experimental_Workflow Start Start: Hypothesis Combination therapy is effective TargetID Experiment 1: Identify this compound Target Start->TargetID EnzymeAssay Enzyme Inhibition Assays TargetID->EnzymeAssay CellAssay Cell-Based Metabolomics TargetID->CellAssay Synergy Experiment 2: In Vitro Synergy Studies EnzymeAssay->Synergy CellAssay->Synergy HepG2 Treat HepG2 cells with This compound + Statin Synergy->HepG2 CholesterolQuant Quantify Intracellular Cholesterol HepG2->CholesterolQuant CI_Calc Calculate Combination Index (CI) CholesterolQuant->CI_Calc Analysis Analyze Results: Synergistic, Additive, or Antagonistic? CI_Calc->Analysis Conclusion Conclusion and Future Directions Analysis->Conclusion

Figure 2. Proposed Experimental Workflow.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for the combination therapy exists, the following table is a hypothetical representation of potential outcomes from the proposed synergy studies. This is for illustrative purposes only and should be replaced with actual experimental data as it becomes available.

Treatment GroupStatin Conc. (nM)This compound Conc. (µM)% Cholesterol Inhibition (Mean ± SD)Combination Index (CI)
Statin Alone10035 ± 4.2-
This compound Alone5025 ± 3.1-
Combination10575 ± 6.8< 1 (Synergistic)

Conclusion and Future Outlook

The exploration of combination therapies is a promising avenue in the management of hypercholesterolemia. While the combination of this compound and statins is currently a theoretical concept, the distinct mechanisms of action of these two classes of compounds suggest a potential for synergistic effects. The immediate next steps for the research community are to definitively identify the molecular target of this compound and to conduct rigorous in vitro and subsequent in vivo studies to evaluate the efficacy and safety of this combination. The experimental protocols outlined in this guide provide a clear roadmap for these crucial next stages of research. Successful outcomes from these studies could pave the way for the development of a novel and more effective therapeutic strategy for patients with high cholesterol.

Safety Operating Guide

Navigating the Safe Disposal of Decarestrictine D in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Decarestrictine D, a polyketide lactone and cholesterol biosynthesis inhibitor, requires careful consideration for its disposal. While specific regulatory guidelines for every compound are not always readily available, a framework based on its chemical properties and general best practices for laboratory waste management provides a clear path forward.

Core Principles for Chemical Waste Disposal

The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[1] This involves a hierarchy of strategies: pollution prevention, reuse or redistribution, treatment and recycling, and finally, disposal through approved methods.[1] Laboratory personnel are responsible for knowing the properties of the chemicals they work with, evaluating their hazards, and ensuring proper segregation and labeling of waste.[1]

Step-by-Step Disposal Protocol for this compound

Given that a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following procedural guidance is based on its known properties and general chemical waste management principles.

  • Waste Identification and Segregation :

    • Solid Waste : Collect pure this compound waste in a designated, well-labeled, and sealed container. This includes any contaminated consumables such as weigh boats or filter paper. The container should be compatible with the chemical.

    • Liquid Waste : this compound is soluble in DMSO, methanol, and acetone.[2] Solutions of this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[1]

    • Contaminated Labware : Glassware and other equipment contaminated with this compound should be decontaminated or disposed of as hazardous waste. Glassware intended for disposal must be packaged in a designated "broken glass" or "laboratory glassware" box, often lined with a plastic bag to prevent leakage.[3]

  • Container Management :

    • Use the original container for disposal if it is intact and the label is legible.[1]

    • If using a different container, ensure it is appropriate for the type of waste (e.g., a solvent-safe container for liquid waste).

    • Keep waste containers closed except when adding waste.[1]

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.

  • Storage :

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to prevent spills.

    • Store incompatible waste streams separately to prevent accidental mixing.[1]

  • Disposal :

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the waste manifest with accurate information about the contents of the waste containers.

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is limited, its fundamental properties are crucial for safe handling and waste management.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₅[2][4]
Molecular Weight 216.2 g/mol [2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO, methanol, or acetone[2]
Storage (Long Term) -20°C[2]

Experimental Workflow and Decision Making

The proper disposal of any laboratory chemical, including this compound, follows a logical workflow that prioritizes safety and regulatory compliance. The following diagram illustrates the key decision points in this process.

G start Start: this compound Waste Generated is_pure Is the waste pure this compound? start->is_pure is_solution Is the waste a This compound solution? is_pure->is_solution No solid_waste Collect in labeled 'Solid Chemical Waste' container is_pure->solid_waste Yes is_contaminated Is it contaminated labware/PPE? is_solution->is_contaminated No liquid_waste Collect in labeled 'Liquid Chemical Waste' container (segregate by solvent) is_solution->liquid_waste Yes sharps_waste Dispose in sharps container is_contaminated->sharps_waste Sharps other_contaminated_waste Dispose in designated 'Contaminated Solid Waste' container is_contaminated->other_contaminated_waste Non-Sharps store Store in Satellite Accumulation Area with Secondary Containment solid_waste->store liquid_waste->store sharps_waste->store other_contaminated_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

Fig. 1: Decision workflow for the disposal of this compound waste.

This structured approach ensures that all forms of waste generated during research with this compound are handled safely and in accordance with standard laboratory operating procedures. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your location and facilities.

References

Essential Safety and Operational Guide for Handling Decarestrictine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Decarestrictine D, a hypolipidemic agent and cholesterol biosynthesis inhibitor. The following procedural guidance is intended to ensure safe laboratory practices and proper disposal of this compound.

Chemical and Physical Properties

This compound is a lactone metabolite isolated from species of the fungus Penicillium.[1] It presents as a white to off-white solid. Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number127393-89-9PubChem
Molecular FormulaC10H16O5PubChem
Molecular Weight216.2 g/mol PubChem
SolubilitySoluble in DMSO, methanol, or acetone.Adipogen

Safety and Handling

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed to minimize exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

Handling Procedures
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Operational Plans

Solution Preparation
  • Given its solubility, this compound can be dissolved in solvents such as DMSO, methanol, or acetone for experimental use.

  • When preparing solutions, add the solvent to the solid compound slowly and mix gently to avoid aerosol formation.

  • Ensure all equipment used for solution preparation is clean and dry.

Disposal Plan

All waste containing this compound, including contaminated labware and unused compound, should be treated as chemical waste.

  • Containerization: Place all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Biological Activity and Mechanism of Action

This compound belongs to a family of compounds known to inhibit the biosynthesis of cholesterol. While the specific enzyme target of this compound is not definitively identified in the reviewed literature, the general pathway of cholesterol biosynthesis is well-established. Cholesterol biosynthesis is a complex multi-step process, with key regulatory enzymes that are often targeted by inhibitory molecules.

The diagram below illustrates a simplified overview of the cholesterol biosynthesis pathway, highlighting major stages where inhibitors can act.

Cholesterol_Biosynthesis_Pathway Simplified Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Inhibitor Potential Inhibition Point (e.g., by this compound) Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Inhibitor->Isoprenoids Inhibition of a downstream enzyme

Caption: A simplified diagram of the cholesterol biosynthesis pathway.

This workflow outlines the key steps in handling this compound, from initial safety precautions to final disposal.

Handling_Workflow This compound Handling Workflow Start Start: Obtain this compound Assess_Hazards Assess Hazards (Review available data) Start->Assess_Hazards Don_PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Handling Handle in Ventilated Area (Fume Hood) Don_PPE->Handling Weighing Weighing Handling->Weighing Solution_Prep Solution Preparation (DMSO, Methanol, or Acetone) Weighing->Solution_Prep Experiment Perform Experiment Solution_Prep->Experiment Waste_Collection Collect Waste (Solid and Liquid) Experiment->Waste_Collection Decontamination Decontaminate Work Area and Equipment Waste_Collection->Decontamination Waste_Disposal Dispose of Waste per Regulations Decontamination->Waste_Disposal End End Waste_Disposal->End

Caption: A workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decarestrictine D
Reactant of Route 2
Decarestrictine D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.